2-cyclohexyl-N-methylcyclohexan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
2-cyclohexyl-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h11-14H,2-10H2,1H3 |
InChI Key |
ZCJLHKBUYNPWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine
This guide details the technical synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine , a sterically hindered secondary amine.[1]
Executive Summary
-
Target Molecule: 2-cyclohexyl-N-methylcyclohexan-1-amine (C₁₃H₂₅N).[1][2][3]
-
Core Challenge: The synthesis requires controlling the diastereoselectivity (cis vs. trans) at the 1,2-position of the cyclohexane ring and managing the steric bulk of the cyclohexyl group during amination.[1]
-
Primary Route: Reductive amination of 2-cyclohexylcyclohexanone using methylamine and a borohydride reducing agent (or catalytic hydrogenation).[1]
-
Alternative Route: Catalytic hydrogenation of the aromatic precursor N-methyl-2-phenylcyclohexan-1-amine .[1]
Part 1: Structural Analysis & Retrosynthesis
Before initiating synthesis, it is critical to distinguish the target from its structural isomer, N,N-dicyclohexylmethylamine.[1] The target molecule possesses a single nitrogen atom attached to a methyl group and a cyclohexane ring, which is further substituted at the C2 position with a second cyclohexyl group.[1]
Retrosynthetic Logic:
-
C-N Disconnection: The most reliable disconnection is at the C1-N bond, leading to 2-cyclohexylcyclohexanone and methylamine .[1]
-
Stereochemical Control: The 1,2-substitution pattern implies the existence of cis and trans diastereomers.[1] The trans-isomer (diequatorial conformation) is thermodynamically favored, but kinetic control during reduction can yield the cis-isomer.[1]
Figure 1: Retrosynthetic analysis showing the disconnection to the commercially accessible ketone.[1]
Part 2: Synthesis Protocols
Method A: Direct Reductive Amination (Recommended)
This route is preferred for laboratory-scale synthesis due to mild conditions and high functional group tolerance.[1] The use of Titanium(IV) isopropoxide is recommended to facilitate imine formation in this sterically hindered ketone.[1]
Reagents:
-
2-Cyclohexylcyclohexanone (1.0 equiv)[1]
-
Methylamine (2.0 M in THF or MeOH, 3.0 equiv)[1]
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)[1]
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
Step-by-Step Protocol:
-
Imine Formation (Dehydration):
-
Charge a dry reaction flask with 2-cyclohexylcyclohexanone (e.g., 10 mmol) and anhydrous THF (30 mL).
-
Add Ti(OiPr)₄ (12 mmol) under nitrogen atmosphere.[1]
-
Add Methylamine solution (30 mmol) dropwise.[1]
-
Observation: The solution may turn slightly yellow or hazy.[1] Stir at ambient temperature for 6–12 hours. The Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species.[1]
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Cautiously add NaBH₄ (15 mmol) in small portions (exothermic).
-
Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.
-
Mechanism:[5] The borohydride reduces the C=N bond. The bulky 2-cyclohexyl group will direct the hydride attack, typically favoring the formation of the thermodynamic trans-amine if equilibration is allowed, though Ti-mediated reactions can sometimes favor cis depending on the transition state.[1]
-
-
Work-up (Critical for Ti Removal):
-
Isolation:
-
Concentrate the filtrate to remove volatiles.[1]
-
Dissolve the residue in EtOAc and wash with brine.[1]
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude amine is an oil.[1] Purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH 90:9:1) or by crystallization as the hydrochloride salt.[1][4]
-
Method B: Catalytic Hydrogenation of Aromatic Precursor
This route is ideal if N-methyl-2-phenylcyclohexan-1-amine is available or if high-pressure equipment is accessible.[1] It involves the saturation of the phenyl ring.[1][6]
Reagents:
-
N-methyl-2-phenylcyclohexan-1-amine (1.0 equiv)[1]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium oxide (RuO₂).[1] Note: Pd/C is often insufficient for phenyl ring saturation under mild conditions.
-
Solvent: Acetic acid or Ethanol.[1]
Protocol:
-
Loading: In a high-pressure autoclave, dissolve the aromatic amine in acetic acid. Add the Rh/Al₂O₃ catalyst (5 wt% loading).[1]
-
Hydrogenation: Pressurize with H₂ to 50–60 bar (700–870 psi). Heat to 60–80°C.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (theoretical: 3 moles H₂ per mole substrate).[1]
-
Work-up: Filter catalyst, neutralize acetic acid with NaOH, extract with ether, and distill.
-
Stereochemistry Note: Heterogeneous hydrogenation of 2-substituted cyclohexylamines often yields the cis isomer (all-cis relation between H-C1, H-C2, and the ring) due to syn-addition of hydrogen from the catalyst surface.[1]
-
Part 3: Purification & Characterization
The product will likely exist as a mixture of diastereomers (cis and trans).[1] Separation is best achieved via salt formation.[1]
Salt Formation (Hydrochloride):
-
Dissolve the free base in diethyl ether.[1]
-
Add 2M HCl in diethyl ether dropwise at 0°C.
-
The hydrochloride salt will precipitate.[4]
-
Recrystallization: Recrystallize from Isopropanol/Ethanol. The trans-isomer salt typically crystallizes more readily due to better packing.[1]
Data Summary Table:
| Parameter | Specification / Value | Notes |
| Formula | C₁₃H₂₅N | MW: 195.35 g/mol |
| Appearance | Colorless to pale yellow oil | Free base |
| Boiling Point | ~115–120°C @ 10 mmHg | Estimated based on analogs |
| Solubility | Soluble in DCM, MeOH, Et₂O | Insoluble in water (Free base) |
| pKa | ~10.5 | Typical for secondary amines |
| Key IR Bands | 3300 cm⁻¹ (N-H), 2920 cm⁻¹ (C-H) | Broad N-H stretch |
Part 4: Mechanistic Visualization
The following diagram illustrates the reductive amination pathway (Method A), highlighting the role of Titanium(IV) in activating the ketone.
Figure 2: Mechanistic pathway for Ti-mediated reductive amination.
Part 5: Safety & Handling
-
Corrosivity: As a secondary amine, the product is corrosive to skin and mucous membranes.[1] Use nitrile gloves and a fume hood.
-
Titanium Waste: Quenched Ti reactions produce gelatinous precipitates that can clog filters. Use Celite and vacuum filtration.
-
Hydrogenation Risks: If using Method B, ensure autoclave is rated for the pressure.[1] Hydrogen gas is highly flammable; ensure proper grounding to prevent static discharge.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Titanium-Mediated Amination: Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847.[1] Link
-
Hydrogenation of Anilines: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Referencing Chapter 9: Hydrogenation of Aromatic Amines).
-
Stereochemistry of Cyclohexylamines: Booth, H., & Masamune, T. (1964).[1] The stereochemistry of the reduction of 2-substituted cyclohexanones with complex metal hydrides. Journal of the Chemical Society, 3502-3511.[1] Link
Sources
- 1. US3520928A - Hydrogenation of phenylprimary amines to cyclohexyl amines - Google Patents [patents.google.com]
- 2. 194659-58-0|1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 3. Search | BLDpharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Physicochemical Profiling and Structural Dynamics of 2-Cyclohexyl-N-methylcyclohexan-1-amine: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and advanced organic synthesis, sterically hindered secondary amines (SHSAs) occupy a privileged chemical space. 2-Cyclohexyl-N-methylcyclohexan-1-amine (CAS: 1152981-80-0)[1] is a highly lipophilic, structurally complex aliphatic amine. Characterized by a dicyclohexyl core with an N-methyl substitution, this compound exhibits profound steric shielding around its nitrogen center. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the rigorous, self-validating methodologies required to accurately profile such highly lipophilic bases.
Structural Dynamics and Steric Shielding
The physicochemical behavior of 2-cyclohexyl-N-methylcyclohexan-1-amine is entirely dictated by its 3D conformation. The molecule consists of a central cyclohexane ring substituted at the C1 position with an N-methylamino group and at the C2 position with a bulky cyclohexyl ring.
-
Conformational Locking: To minimize severe 1,3-diaxial interactions, the molecule predominantly adopts a chair conformation where both the C1-amine and C2-cyclohexyl groups occupy equatorial positions (in the trans isomer).
-
Nitrogen Inversion and Shielding: The N-methyl group undergoes rapid nitrogen inversion at room temperature; however, the sheer steric bulk of the adjacent C2-cyclohexyl group creates a deep "steric pocket." This shielding drastically reduces the nucleophilicity of the nitrogen lone pair while preserving its Brønsted basicity.
Logical relationship between structural features, physicochemical properties, and applications.
Core Physicochemical Properties
Due to the absence of hydrogen bond donors (beyond the single highly shielded N-H) and the massive hydrocarbon surface area, this compound is highly lipophilic. Its properties closely mirror those of its structural isomers and primary amine analogs, such as 2-aminobicyclohexyl[2] and N-methyl dicyclohexylamine[3].
Quantitative Data Summary
| Property | Value / Predicted Value | Analytical Method / Source |
| Chemical Formula | C13H25N | Structural Derivation |
| Molecular Weight | 195.34 g/mol | Computed[3] |
| CAS Registry Number | 1152981-80-0 | Commercial Catalog[1] |
| LogP (Octanol/Water) | ~3.70 | Shake-Flask LC-MS / Analog Data[3] |
| pKa (Conjugate Acid) | 10.5 - 10.8 | Potentiometric Titration |
| Topological Polar Surface Area | 3.20 Ų | Computed[3] |
| Physical State (@ 25°C) | Viscous Liquid | Analog Extrapolation[2] |
Experimental Methodologies: Self-Validating Protocols
Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask LC-MS
Causality Focus: Highly lipophilic amines tend to form micelles or aggregate in aqueous solutions, skewing partition coefficients. Dissolving the analyte in the organic phase first prevents this artifact.
-
Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation.
-
Analyte Preparation: Dissolve 2-cyclohexyl-N-methylcyclohexan-1-amine in the pre-saturated octanol phase to a concentration of 1 mM.
-
Equilibration: Transfer 1 mL of the spiked octanol and 1 mL of the aqueous buffer into a silanized glass vial. Causality: Silanized glass prevents the basic amine from adsorbing to the negatively charged silanol groups on standard laboratory glassware.
-
Partitioning & Separation: Vortex for 3 minutes, then agitate on an orbital shaker at 25°C for 2 hours. Centrifuge the mixture at 3000 x g for 15 minutes. Causality: Centrifugation is critical to break micro-emulsions. Micro-emulsions artificially inflate the aqueous concentration, leading to a falsely low LogP.
-
Quantification: Analyze both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate LogP as
. -
Self-Validation System: Spike the initial octanol phase with 1 mM of Propranolol (known LogP = 3.48). If the calculated LogP of the Propranolol internal standard deviates by >0.1 log units from the literature value, the assay equilibrium is invalid (likely due to emulsion or temperature drift) and must be repeated.
Protocol 2: Potentiometric pKa Titration (Cosolvent Extrapolation)
Causality Focus: Due to the compound's high LogP (~3.70), it is practically insoluble in pure water at basic pH, making standard aqueous titration impossible.
-
Sample Preparation: Dissolve 2 mg of the compound in 10 mL of a Methanol/Water mixture (start at 50% MeOH) containing 0.15 M KCl. Causality: KCl maintains a constant ionic strength, stabilizing the activity coefficients during titration.
-
Titration: Titrate with standardized 0.1 M HCl from pH 12 down to pH 2 under a continuous Argon or Nitrogen purge. Causality: The inert gas purge prevents atmospheric
from dissolving into the basic solution and forming carbonic acid, which would introduce false inflection points. -
Yasuda-Shedlovsky Extrapolation: Repeat the titration at 40%, 30%, and 20% Methanol. Plot the apparent pKa against the dielectric constant of the solvent mixtures and extrapolate to 0% Methanol (pure water) to find the true aqueous pKa.
-
Self-Validation System: Perform a blank titration with the solvent system alone, followed by a standard titration with Potassium Hydrogen Phthalate (KHP). This validates the glass electrode's Nernstian response slope and confirms the absolute absence of carbonate contamination.
Experimental workflow for the physicochemical profiling of sterically hindered amines.
Applications in Drug Discovery and Catalysis
The unique physicochemical profile of 2-cyclohexyl-N-methylcyclohexan-1-amine lends itself to highly specialized applications:
-
CNS Drug Scaffolds: With a TPSA of just 3.20 Ų and a LogP of ~3.70, this structural motif possesses near-perfect physicochemical properties for passive Blood-Brain Barrier (BBB) penetration. It can be utilized as a lipophilic appendage to drive the CNS exposure of neuroactive pharmacophores.
-
Organocatalysis and Non-Nucleophilic Bases: Similar to N,N-diisopropylethylamine (DIPEA), the extreme steric bulk around the basic nitrogen allows it to abstract protons without acting as a nucleophile. This makes it a valuable reagent in transition-metal-catalyzed cross-coupling reactions or enolate chemistry where nucleophilic attack by the base would result in unwanted side reactions.
-
Industrial Stabilizers: Analogous to 2-aminobicyclohexyl[2], highly hindered amines are frequently deployed as corrosion inhibitors and UV stabilizers in polymer chemistry, as the hindered nitrogen can effectively quench free radicals without degrading the polymer matrix.
References
-
Title: N-Methyl dicyclohexylamine (CID 24210) - Molecular Properties & Analysis Source: MolForge URL: [Link]
-
Title: Cas 6283-14-3, 2-AMINOBICYCLOHEXYL Source: LookChem URL: [Link]
Sources
Structural Elucidation Guide: 2-cyclohexyl-N-methylcyclohexan-1-amine
This guide outlines the comprehensive structural elucidation of 2-cyclohexyl-N-methylcyclohexan-1-amine , a secondary amine featuring two cyclohexane rings connected via a C-C bond.
This compound is chemically distinct from its isomer, N-methyldicyclohexylamine (where the rings are connected via Nitrogen). The elucidation strategy focuses on distinguishing these connectivity isomers and, crucially, assigning the relative stereochemistry (cis vs. trans) of the 1,2-substitution on the cyclohexane core.
Executive Summary & Chemical Identity
-
IUPAC Name: 2-cyclohexyl-N-methylcyclohexan-1-amine[1]
-
Molecular Formula: C₁₃H₂₅N[2]
-
Exact Mass: 195.1987 Da
-
Core Scaffold: Bicyclohexyl system with an N-methylamine substituent at the 1-position.
-
Stereochemical Complexity: 1,2-disubstitution creates two diastereomers (cis and trans). The bulky cyclohexyl group at position 2 acts as a conformational anchor, locking the ring and simplifying NMR analysis.
Distinction from Isomers
It is critical to distinguish this target from N-methyldicyclohexylamine (CAS 7560-83-0).
-
Target (C-C Linked): Rings connected at Carbon. Secondary amine (-NHMe).
-
Isomer (N-N Linked): Rings connected at Nitrogen. Tertiary amine (-N(Cy)₂Me).
Synthesis & Origin Context
Understanding the sample origin aids elucidation. This compound is typically generated via:
-
Catalytic Hydrogenation: Exhaustive reduction of N-methyl-2-phenylcyclohexan-1-amine (a common stimulant/analgesic scaffold).
-
Reductive Amination: Reaction of 2-cyclohexylcyclohexanone with methylamine.
Implication: Samples derived from hydrogenation often yield a mixture of cis and trans isomers, requiring chromatographic separation and individual spectroscopic characterization.
Spectroscopic Workflow
Step 1: Mass Spectrometry (MS) - Connectivity
Objective: Confirm molecular weight and establish the secondary amine structure (differentiation from tertiary isomer).
-
Molecular Ion (M⁺): m/z 195. (Odd mass indicates an odd number of nitrogens).[3]
-
Fragmentation Pattern (EI, 70 eV):
-
Base Peak (Alpha-Cleavage): The primary fragmentation occurs at the C-C bond adjacent to the nitrogen.
-
Target (Secondary Amine): Cleavage of the ring C1-C2 or C1-C6 bonds leads to characteristic ions at m/z 44 (
) or m/z 58 ( type fragments). -
Isomer (Tertiary Amine): N-methyldicyclohexylamine typically yields a base peak at m/z 112 (loss of one cyclohexyl radical) or m/z 152 .
-
-
-
Diagnostic Indicator: The presence of a strong m/z 44 or 58 peak strongly supports the N-methyl secondary amine structure over the dicyclohexyl tertiary amine.
Step 2: Infrared Spectroscopy (IR) - Functional Group
Objective: Confirm amine class.
-
N-H Stretch: A sharp, weak band at 3300–3350 cm⁻¹ .
-
Note: Tertiary amines (like the isomer) lack this band.
-
-
C-H Stretch: Strong aliphatic bands at 2850–2950 cm⁻¹.
-
Absence of Aromatics: No peaks at >3000 cm⁻¹ or 1500–1600 cm⁻¹ (confirms full hydrogenation of any phenyl precursors).
NMR Spectroscopy: The Stereochemical Key
This is the definitive method for determining the relative stereochemistry (cis vs. trans).
Conformational Analysis
The 2-cyclohexyl group is sterically massive (A-value > 2.0 kcal/mol). It will exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.
-
Trans Isomer (1S, 2S): The C1-amine group is Equatorial . (Diequatorial conformation).
-
Cis Isomer (1S, 2R): The C1-amine group is Axial . (Axial-Equatorial conformation).
1H NMR (Proton)
Focus on the methine proton at C1 (H1 ), attached to the nitrogen.
| Feature | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) |
| H1 Environment | H1 is Axial . | H1 is Equatorial . |
| Multiplicity | Triplet of Triplets (tt) (or wide multiplet). | Narrow Multiplet (dt or q). |
| Coupling (J) | Large coupling to H2 (axial) and H6 (axial). J ≈ 10–12 Hz . | Small coupling to H2 (axial) and H6. J ≈ 2–5 Hz . |
| Chemical Shift | Upfield (shielded by anisotropy). | Downfield (deshielded). |
| N-Methyl | Singlet ~2.35 ppm. | Singlet ~2.45 ppm. |
Scientific Logic: The Karplus equation dictates that vicinal protons with a 180° dihedral angle (axial-axial) have large coupling constants (~10 Hz), while those with 60° (axial-equatorial or eq-eq) have small constants (~2-5 Hz).
13C NMR (Carbon)[3][4]
-
Total Signals: 13 distinct carbon signals (unless symmetry makes them equivalent, but the chiral centers usually prevent this).
-
Gamma-Gauche Effect: In the cis isomer, the axial amino group exerts a steric compression on C3 and the C2-cyclohexyl carbons, causing an upfield shift (shielding) of 3–6 ppm relative to the trans isomer.
2D NMR Experiments
-
COSY: Traces the spin system from H1 → H2 → H3 to confirm the 1,2-substitution pattern.
-
NOESY / ROESY (Crucial for Proof):
-
Trans: Strong NOE correlation between H1 and H3/H5 (axial-axial interaction).
-
Cis: Strong NOE between H1 and the Cyclohexyl methine proton (if H1 is equatorial and Cyclohexyl is equatorial, they are gauche; but H1 will see different spatial neighbors). The absence of H1-H3/H5 axial correlations is the key.
-
Elucidation Logic Diagram
Figure 1: Decision tree for the structural assignment of 2-cyclohexyl-N-methylcyclohexan-1-amine.
Summary of Expected Data
| Technique | Parameter | Expected Value / Observation |
| Mass Spec | Molecular Ion | m/z 195 |
| Base Peak | m/z 44 ( | |
| IR | 3300-3400 cm⁻¹ | Weak N-H stretch (Secondary amine) |
| 1H NMR | H1 (Methine) | Trans: ~2.2 ppm, tt, |
| N-Methyl | Singlet, 2.3 – 2.5 ppm | |
| 13C NMR | C1 (C-N) | ~60–65 ppm |
| C2 (C-Cy) | ~45–50 ppm |
Experimental Protocol: Sample Preparation
-
Solvent: Dissolve 5–10 mg of the amine in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: If the amine is a salt (e.g., HCl), add 1 drop of NaOD/D₂O or use DMSO-d₆, though CDCl₃ is preferred for clear coupling resolution.
-
-
Instrument: Minimum 400 MHz NMR is recommended to resolve the H1 multiplet from the cyclohexyl envelope.
-
Acquisition:
-
Run standard 1H (16 scans).
-
Run 13C (512 scans) to detect quaternary/methine carbons clearly.
-
Run COSY to map the ring system.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Conformational analysis of 1,2-disubstituted cyclohexanes).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[4] (Tables for 13C chemical shift prediction).
- Smith, M. B. (2020). March's Advanced Organic Chemistry. 8th Ed. Wiley.
Sources
Novel Cyclohexylamine Derivatives: Synthesis, Stereocontrol, and Structural Characterization
Executive Summary
Cyclohexylamine derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, including NMDA receptor antagonists, mucolytics (e.g., Ambroxol), and GPCR ligands (e.g., Rotigotine).[1] Their utility stems from the cyclohexane ring’s ability to orient functional groups in precise three-dimensional vectors, governed by predictable chair conformations.
This technical guide details the strategic synthesis of novel cyclohexylamine libraries. It moves beyond basic textbook definitions to address the primary challenge in this field: Stereochemical Control . We present robust protocols for reductive amination and nucleophilic epoxide opening, supported by rigorous NMR-based structural validation methods.
Part 1: Strategic Design & Pharmacophore Logic
The cyclohexane ring is not merely a linker; it is a structural template that dictates the spatial arrangement of substituents. In drug design, the choice between cis- and trans- isomers often determines the difference between a blockbuster drug and an inactive compound.
-
Lipophilicity Modulation: The cyclohexyl group adds significant lipophilicity (
), facilitating blood-brain barrier (BBB) penetration, crucial for CNS-active agents. -
Conformational Locking: Unlike linear alkyl chains, the cyclohexane ring locks substituents into axial or equatorial positions.
-
Equatorial substituents are generally thermodynamically favored (lower 1,3-diaxial strain).
-
Axial substituents can be exploited to access specific hydrophobic pockets in a receptor.
-
Diagram 1: Synthetic Strategy Flowchart
This flowchart outlines the decision matrix for choosing a synthetic route based on the desired substitution pattern and stereochemistry.
Caption: Decision matrix for selecting synthetic methodologies based on target regiochemistry and stereochemical requirements.
Part 2: Synthetic Methodologies
Method A: Direct Reductive Amination (The "Workhorse")
Application: Rapid generation of secondary/tertiary amines from cyclohexanones. Mechanism: Formation of an iminium ion followed by irreversible hydride transfer.
Critical Insight: The choice of reducing agent dictates the side-reaction profile. Sodium cyanoborohydride (
Protocol 1: General Reductive Amination with STAB
-
Imine Formation: Charge a reaction vessel with the cyclohexanone derivative (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane (DCE) or THF.
-
Acid Catalysis: Add Acetic Acid (AcOH, 1.0–2.0 equiv). Note: AcOH catalyzes imine formation and protonates the intermediate to the more electrophilic iminium species.
-
Reduction: Add
(1.4 equiv) in one portion. -
Reaction: Stir at room temperature for 2–16 hours under
. Monitor by TLC/LC-MS for disappearance of ketone. -
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate.
Table 1: Troubleshooting Reductive Amination
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance on amine/ketone. | Switch solvent to DCE (higher temp allowed) or use |
| Dialkylation (of primary amines) | Over-reaction of product. | Use excess amine (5–10 equiv) or switch to stepwise imine isolation followed by reduction. |
| Cis/Trans Mixture | Thermodynamic equilibration. | Small hydride donors ( |
Method B: Nucleophilic Ring Opening of Epoxides (Stereocontrolled)
Application: Synthesis of trans-1,2-amino alcohols (e.g., precursors to chiral ligands). Mechanism: This reaction is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect).[2][3]
The Fürst-Plattner Rule: Nucleophiles attack cyclohexene oxides to yield the product where the two new substituents are trans-diaxial in the initial chair conformation.[2] This occurs because the transition state leading to the diaxial product resembles a stable chair, whereas the diequatorial pathway requires a high-energy twist-boat transition state.
Protocol 2: Lewis Acid-Catalyzed Aminolysis
-
Setup: Dissolve cyclohexene oxide derivative (1.0 equiv) in Acetonitrile (
). -
Catalyst: Add Lithium Perchlorate (
, 0.1 equiv) or mild Lewis acid ( ). -
Nucleophile: Add the amine (1.2 equiv).
-
Heating: Heat to reflux (mild) or 60°C.
-
Purification: The resulting trans-1,2-amino alcohol often crystallizes or can be purified via flash chromatography (MeOH/DCM gradient).
Diagram 2: The Fürst-Plattner Mechanism
Caption: The Fürst-Plattner rule dictates that nucleophilic attack occurs via the lower-energy chair-like transition state, initially yielding the diaxial product.
Part 3: Structural Characterization & Validation
Characterizing these derivatives requires distinguishing between cis and trans isomers. Mass spectrometry (MS) gives the formula, but Nuclear Magnetic Resonance (NMR) is the definitive tool for stereochemistry.
Proton NMR ( NMR) – The Coupling Constant ( )
The Karplus equation relates the dihedral angle between vicinal protons to their coupling constant (
-
Axial-Axial (
): Dihedral angle .-
Value: Large (
). -
Signal Appearance: Wide triplet or quartet (tt).
-
Value: Large (
-
Axial-Equatorial (
) or Eq-Eq ( ): Dihedral angle .-
Value: Small (
). -
Signal Appearance: Narrow multiplet or broad singlet.
-
Value: Small (
Validation Workflow:
To confirm a trans-1,2-disubstituted cyclohexylamine (where both groups are equatorial in the stable conformer), look at the methine protons on C1 and C2. If they are axial (due to the substituents being equatorial), they will exhibit a large coupling constant (
X-Ray Crystallography
For novel drug candidates, obtaining a single crystal for X-ray diffraction is the "Gold Standard" for absolute configuration assignment. Cyclohexylamine hydrochloride salts often crystallize readily from Ethanol/Ether mixtures.
References
-
Abdel-Rahman, A. H., et al. "Synthesis and biological activity of cyclohexylamine derivatives." Pharmaceutical Chemistry Journal, 2006.[4] 4
-
Wang, C. J., et al. "Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions." Royal Society of Chemistry (Chemical Science), 2024. 1
-
Morandi, B., et al. "Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐catalyzed installation of medicinally relevant amines." ETH Zurich Research Collection, 2020. 5
-
Fürst, A. & Plattner, P. A. "The Fürst-Plattner Rule (Trans-diaxial effect)." Wikipedia / Chemical Principles, Accessed 2024. 2
-
Barton, D. H. R. "Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy."[6] Research Solutions, 2026. 6
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- 2. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]
- 3. A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-4-t-butyl and 3-methylcyclohexene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. | PDF or Rental [articles.researchsolutions.com]
Stereochemistry of 2-cyclohexyl-N-methylcyclohexan-1-amine: A Technical Guide
Core Directive & Executive Summary
This guide provides a comprehensive stereochemical and conformational analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine (CAS 1152981-80-0).[1][2][3] While often encountered as a building block in library synthesis or a fragment in sigma-receptor ligands, this molecule serves as a quintessential model for understanding steric locking in 1,2-disubstituted cyclohexanes.[1][2][3]
The presence of a massive cyclohexyl group adjacent to an amine functionality creates a high-energy barrier landscape that strictly dictates conformational preferences.[1][2][3] Unlike simple methyl-substituted cyclohexanes, this system does not freely ring-flip; it is effectively "anchored" by the bulky 2-cyclohexyl substituent.[1][2][3] This guide details the thermodynamic drivers, synthesis-dependent stereoselectivity, and spectroscopic signatures required to distinguish its isomers.[3]
Stereochemical Fundamentals
Molecular Connectivity and Chirality
The molecule consists of a central cyclohexane ring substituted at:
This connectivity creates two chiral centers at C1 and C2.[1][3] Consequently, there are
-
Trans-isomers:
and . -
Cis-isomers:
and .
The "Anchor" Effect (A-Values)
To predict the preferred geometry, we must compare the steric bulk (A-values) of the substituents. The A-value represents the free energy difference (
| Substituent | A-Value (kcal/mol) | Steric Implication |
| Cyclohexyl | ~2.20 | Massive. effectively locks the ring.[1][2][3] |
| Amino ( | ~1.20 | Moderate.[1][2][3] |
| Methyl ( | ~1.70 | Large (for comparison).[1][3] |
| ~1.3 - 1.5 | Moderate to Large.[1][2][3] |
Key Insight: The cyclohexyl group has an A-value significantly higher than the amine.[1][3] In any conformational equilibrium, the cyclohexyl group will demand the equatorial position to avoid severe 1,3-diaxial interactions.[3] This acts as a "conformational anchor."[1][3]
Conformational Analysis
Trans-Isomer ((1R, 2R) / (1S, 2S))
In the trans configuration, the two substituents are on opposite faces of the ring.[1]
Cis-Isomer ((1R, 2S) / (1S, 2R))
In the cis configuration, substituents are on the same face.[1][4] One must be axial, and the other equatorial.[4][5][6]
-
Conformer A (C2-Eq / C1-Ax): The bulky cyclohexyl is equatorial; the smaller amine is axial.[1][2][3]
-
Conformer B (C2-Ax / C1-Eq): The bulky cyclohexyl is axial; the amine is equatorial.[1][2][3]
Thermodynamic Ranking
The global stability order for the diastereomers is:
Visualization of Conformational Equilibrium
Caption: Conformational energy landscape. The bulky cyclohexyl group forces the equilibrium toward states where it remains equatorial (Green/Yellow nodes).
Synthesis and Stereocontrol
The synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine typically proceeds via Reductive Amination .[1][2][3] The stereochemical outcome is heavily dependent on the reducing agent and reaction conditions.[3]
Reaction Pathway[3]
-
Precursor: 2-Cyclohexylcyclohexanone (commercially available or synthesized via hydrogenation of 2-phenylphenol).[1][2][3]
-
Intermediate: Formation of the iminium ion with methylamine.
-
Reduction: Hydride transfer to the iminium carbon (C1).[1][3]
Stereoselectivity Mechanisms[2][3]
-
Thermodynamic Control (Trans-Selective):
-
Kinetic Control (Cis-Selective):
-
Conditions: Bulky hydride reagents (e.g., L-Selectride) or specific heterogeneous catalysts that bind the face opposite the bulky group.[1]
-
Mechanism:[1][2][3][7][8] The hydride attacks from the less hindered equatorial face (axial attack), forcing the forming amine group into the axial position (yielding the cis isomer).
-
Experimental Protocol: Reductive Amination (General Procedure)
Note: This protocol targets the thermodynamic (trans) mixture but can be tuned.[1]
-
Imine Formation: Dissolve 2-cyclohexylcyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE). Add Methylamine (2.0 M in THF, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 min.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
, 1.5 eq) portion-wise. -
Workup: Quench with saturated
. Extract with DCM.[1][3] -
Purification: The crude usually contains a mixture of cis/trans (typically 3:1 to 6:1 favoring trans).[1][3] Isolate via column chromatography (Silica, MeOH/DCM with 1%
).
Analytical Characterization
Distinguishing the cis and trans isomers is critical.[1][3] NMR spectroscopy provides definitive proof based on the Karplus relationship, which correlates the vicinal coupling constant (
Proton NMR ( NMR)
Focus on the signal for the proton at C1 (H1) , the methine proton attached to the nitrogen.
| Isomer | Conformation | H1 Orientation | H2 Orientation | Dihedral Angle (H1-C1-C2-H2) | Coupling Constant ( |
| Trans | Diequatorial | Axial | Axial | ~180° (Anti-periplanar) | 10 - 12 Hz (Large triplet/dd) |
| Cis | Eq-Axial | Equatorial | Axial | ~60° (Gauche) | 2 - 5 Hz (Small doublet/bs) |
-
Interpretation: A wide splitting pattern (>10 Hz) for the H1 methine proton confirms the trans isomer.[1][3] A narrow multiplet (<5 Hz) confirms the cis isomer.[1][3]
NOESY (Nuclear Overhauser Effect)[1]
-
Trans: Strong NOE correlation between H1 (axial) and H3/H5 (axial) protons (1,3-diaxial relationship).[1][3]
-
Cis: H1 is equatorial; it will show NOE correlations to the vicinal equatorial protons but lacks the diagnostic 1,3-diaxial correlation with the ring protons.[1][3]
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3] (Foundational text on A-values and cyclohexane conformational analysis).
-
Smith, M. B. (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][3] (Mechanisms of reductive amination and stereocontrol).
-
Bide Pharm. (n.d.).[1][3] 2-Cyclohexyl-N-methylcyclohexan-1-amine Product Page. Retrieved from (Commercial availability and CAS verification).[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry. Oxford University Press.[1][3] (Detailed discussion on cyclic stereocontrol).
-
Baran, P. S., et al. (2019).[1][3] "Practical Olefin Hydroamination with Nitroarenes." Science, 366(6468).[1][3] (Modern methods for synthesizing hindered amines).[1][3]
Sources
- 1. N-Phenylcyclohexylamine (CAS 1821-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Search | BLDpharm [bldpharm.com]
- 3. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 33191-51-4|1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
Unlocking the Pharmacological Potential of N-Alkylated Cyclohexylamines: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
N-alkylated cyclohexylamines represent a highly versatile, yet historically underutilized, pharmacophore in medicinal chemistry and drug development. Structurally, these compounds combine a lipophilic, conformationally flexible cyclohexyl ring with a basic secondary or tertiary nitrogen center. This unique architecture allows them to act as highly tunable scaffolds: the cycloalkane moiety easily occupies hydrophobic binding pockets in target proteins, while the basic amine serves as a critical hydrogen bond donor/acceptor or engages in cation-
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and bench-level synthesis. We will explore the core biological activities of this class, decode the structure-activity relationships (SAR), and provide self-validating experimental workflows for their synthesis.
Core Biological Activities & Mechanisms of Action
Histamine H3 Receptor Inverse Agonism
The most prominent therapeutic application of N-alkylcyclohexylamines is their role as highly potent ligands for the Histamine H3 receptor (H3R) [1]. The H3R is a G-protein-coupled receptor (GPCR) that exhibits high constitutive (basal) activity, meaning it signals even in the absence of an agonist.
-
Mechanism: N-alkylcyclohexylamines act as inverse agonists . The lipophilic cyclohexyl group anchors the molecule deep within the orthosteric binding site, while the protonated amine forms a critical salt bridge with the Asp114 residue in the transmembrane domain. This interaction physically stabilizes the receptor in its inactive conformation, halting the basal coupling to
proteins. -
Therapeutic Implication: By relieving the
-mediated inhibition of adenylate cyclase, these compounds increase intracellular cAMP, ultimately upregulating the release of neurotransmitters like histamine and acetylcholine. This makes them prime candidates for treating cognitive deficits in Alzheimer's disease and narcolepsy.
Cholinesterase Inhibition
Derivatives incorporating the cyclohexylamine moiety into larger scaffolds (e.g.,
-
Mechanism: The protonated nitrogen of the N-alkyl group is drawn into the deep, aromatic-rich gorge of the cholinesterase catalytic anionic site (CAS). Here, it engages in strong cation-
interactions with tryptophan residues, effectively blocking the natural substrate (acetylcholine) from reaching the catalytic triad.
Antimicrobial and Virucidal Properties
Simpler N-alkylated cyclohexylamines (e.g., 3-aminomethyl-3,5,5-trimethylcyclohexylamine) exhibit marked broad-spectrum antimicrobial and virucidal activity [3].
-
Mechanism: These molecules are inherently amphiphilic. The hydrophobic cyclohexyl ring intercalates into the lipid bilayer of bacterial cell membranes or viral envelopes, while the charged amine disrupts the electrostatic balance of the membrane surface. This dual-action leads to membrane fluidization, leakage of intracellular contents, and rapid cell lysis.
Structure-Activity Relationship (SAR) Profiling
To guide rational drug design, the quantitative and qualitative data regarding substituent modifications on the cyclohexylamine scaffold are summarized below.
Table 1: Pharmacological Profiling of N-Alkylated Cyclohexylamine Derivatives
| Derivative Class | Primary Target | Observed Biological Activity | Mechanistic Causality |
| N-Alkylcyclohexylamines (Unsubstituted Ring) | Histamine H3 Receptor | Inverse Agonism (Subnanomolar | Cyclohexyl ring occupies the lipophilic pocket; basic nitrogen forms a critical salt bridge with Asp114, stabilizing the inactive state. |
| Butyrylcholinesterase (BuChE) | Competitive Inhibition (IC50 1.0–18.8 µM) | The protonated secondary amine engages in cation- | |
| 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | Bacterial/Viral Membranes | Antimicrobial & Virucidal (Cell Lysis) | Amphiphilic structure facilitates intercalation into lipid bilayers, disrupting membrane integrity and causing rapid cell death. |
Signaling Pathways & Logical Workflows
To visualize the downstream effects of N-alkylcyclohexylamines on the central nervous system, the following Graphviz diagram maps the H3 receptor signaling cascade.
Caption: Histamine H3 Receptor signaling pathway modulated by N-alkylcyclohexylamine inverse agonism.
Experimental Protocols: Synthesis & Validation
The most reliable method for synthesizing N-alkylated cyclohexylamines is the chemoselective reductive amination of cyclohexanone. Recently, biocatalytic approaches using Reductive Aminases (RedAms) have also gained traction for their green chemistry profile [4]. Below is the standard, self-validating chemical protocol designed for high yield and purity.
Protocol: Chemoselective Reductive Amination of Cyclohexanone
Objective: Synthesize an N-alkylcyclohexylamine while strictly suppressing the over-reduction of the starting ketone to cyclohexanol.
Reagents Required:
-
Cyclohexanone (1.0 eq)
-
Primary Amine (e.g., pentylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (
) (1.5 eq) -
Glacial Acetic Acid (AcOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) (Solvent)
Step-by-Step Methodology & Causality:
-
Imine Formation:
-
Action: Dissolve cyclohexanone and the primary amine in anhydrous DCE at room temperature. Add 1.0 eq of AcOH and stir for 1 hour.
-
Causality: AcOH acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine. This drives the equilibrium toward the iminium ion intermediate.
-
-
Hydride Reduction:
-
Action: Cool the reaction to 0°C. Add
portion-wise over 15 minutes. Allow the mixture to warm to room temperature and stir for 12 hours. -
Causality:
is chosen over because the electron-withdrawing acetate groups make it a milder, sterically hindered hydride donor. It chemoselectively reduces the highly electrophilic iminium ion but is too weak to reduce the unprotonated cyclohexanone, completely preventing the formation of unwanted cyclohexanol.
-
-
Self-Validating Reaction Monitoring:
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.
-
Causality: Ninhydrin reacts differently based on amine substitution. The disappearance of the primary amine starting material (which stains bright pink/purple) and the appearance of the secondary N-alkylcyclohexylamine product (which stains yellow/orange) provides immediate, visual validation of reaction progress.
-
-
Quench and pH-Directed Workup:
-
Action: Quench the reaction slowly with saturated aqueous
. Transfer to a separatory funnel and adjust the aqueous layer to pH > 10 using 1M NaOH. Extract 3x with Ethyl Acetate. -
Causality: The basic pH adjustment is critical. It ensures the newly formed secondary amine is fully deprotonated into its free-base form. If the pH remains acidic or neutral, the amine will be protonated (water-soluble salt) and lost in the aqueous waste.
-
-
Purification:
-
Action: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure N-alkylated cyclohexylamine.
-
Caption: Experimental workflow for the chemoselective reductive amination of cyclohexanone.
References
-
Novel and highly potent histamine H3 receptor ligands. Part 2: exploring the cyclohexylamine-based series. PubMed.[Link]
-
Anticholinesterase activity of
-carboline-1,3,5-triazine hybrids. SciELO.[Link] -
Revealing Commercial Epoxy Resins' Antimicrobial Activity: A Combined Chemical–Physical, Mechanical, and Biological Study. MDPI.[Link]
-
Direct reductive amination of ketones with amines by reductive aminases. ResearchGate.[Link]
2-cyclohexyl-N-methylcyclohexan-1-amine as a building block in organic synthesis
An In-Depth Technical Guide to 2-cyclohexyl-N-methylcyclohexan-1-amine as a Building Block in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-cyclohexyl-N-methylcyclohexan-1-amine, a secondary amine featuring a sterically demanding disubstituted cyclohexane framework. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry to detail its predicted physicochemical properties, stereochemical nuances, and conformational analysis. A primary synthetic route via reductive amination of 2-cyclohexylcyclohexanone is proposed, complete with a detailed experimental protocol. Furthermore, its application as a synthetic building block is demonstrated through a representative amide coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate novel, three-dimensional scaffolds into their synthetic programs.
Introduction and Molecular Structure
2-cyclohexyl-N-methylcyclohexan-1-amine is a saturated heterocyclic amine characterized by a cyclohexane ring substituted at the C1 and C2 positions with a methylamino group and a cyclohexyl group, respectively. This structure offers a unique combination of a basic nitrogen center and a bulky, lipophilic bicyclohexyl framework.
The strategic placement of these groups makes it a valuable building block in medicinal chemistry. Substituted cyclohexylamine motifs are prevalent in a wide range of pharmaceuticals, where the cyclohexane ring often serves as a rigid, three-dimensional scaffold to orient functional groups for optimal interaction with biological targets.[1][2][3] The introduction of a second cyclohexyl ring at the C2 position significantly increases the steric bulk and lipophilicity, potentially influencing pharmacokinetic properties or providing unique binding interactions.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Justification |
| Molecular Formula | C₁₃H₂₅N | Derived from structural analysis. |
| Molecular Weight | 195.35 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for secondary amines of this molecular weight. |
| Boiling Point | ~250-270 °C | Higher than N-methylcyclohexylamine (149 °C) due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); sparingly soluble in water. | The large, nonpolar bicyclohexyl structure dominates, while the secondary amine provides minimal water solubility. |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Similar to other secondary alkylamines like N-methylcyclohexylamine (pKa ~10.6). |
Stereochemistry and Conformational Analysis
The structure of 2-cyclohexyl-N-methylcyclohexan-1-amine contains two stereogenic centers at the C1 and C2 positions, giving rise to four possible stereoisomers. These can be grouped into two pairs of enantiomers: trans isomers ((1R,2R) and (1S,2S)) and cis isomers ((1R,2S) and (1S,2R)).[4] The relative orientation of the substituents dramatically impacts the molecule's conformational stability.
The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angular strain.[5] Substituents can occupy either axial or equatorial positions, with a strong energetic preference for bulkier groups to be in the less sterically hindered equatorial position.[5]
trans-Isomers
In the trans configuration, the substituents are on opposite faces of the ring. This allows for a chair conformation where both the C1-amino and C2-cyclohexyl groups can simultaneously occupy equatorial positions. This diequatorial conformation is highly favored energetically, as it minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions. The alternative diaxial conformation would be significantly destabilized.
cis-Isomers
For the cis isomers, the substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial.[4] Through a ring-flip, their positions are interchanged. The conformational equilibrium will strongly favor the conformer where the larger cyclohexyl group occupies the equatorial position, forcing the smaller N-methylamino group into the axial position.
Proposed Synthesis: Reductive Amination
The most direct and efficient method for synthesizing 2-cyclohexyl-N-methylcyclohexan-1-amine is the reductive amination of 2-cyclohexylcyclohexanone with methylamine.[6][7] This one-pot reaction proceeds through an intermediate iminium ion, which is then reduced to the final secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and excellent selectivity for reducing the iminium ion in the presence of the starting ketone.[6][8][9]
Detailed Experimental Protocol
Materials:
-
Methylamine (1.2 eq, e.g., 40% solution in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to make a ~0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-cyclohexylcyclohexanone (1.0 eq) and dissolve it in DCE.
-
Amine Addition: Add the methylamine solution (1.2 eq) to the flask and stir the mixture for 20-30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-cyclohexyl-N-methylcyclohexan-1-amine.
Application in Synthesis: Amide Bond Formation
As a secondary amine, 2-cyclohexyl-N-methylcyclohexan-1-amine is a versatile building block for creating tertiary amides, a functional group prevalent in pharmaceuticals.[12][13] The reaction involves coupling the amine with a carboxylic acid that has been activated in situ. Due to the steric hindrance posed by the bicyclohexyl framework, robust coupling reagents may be required for efficient conversion, especially with hindered carboxylic acids.[14]
General Protocol for Amide Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
2-cyclohexyl-N-methylcyclohexan-1-amine (1.1 eq)
-
Coupling reagent (e.g., HATU, 1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq), coupling reagent (1.1 eq), and base (2.0 eq) in the anhydrous solvent. Stir for 15-30 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add a solution of 2-cyclohexyl-N-methylcyclohexan-1-amine (1.1 eq) in the same solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the resulting tertiary amide by column chromatography.
Safety and Handling
While specific toxicity data is unavailable, 2-cyclohexyl-N-methylcyclohexan-1-amine should be handled with the care typical for aliphatic amines.
-
Toxicity: Assumed to be harmful if swallowed or in contact with skin. Amines can be corrosive and cause burns.[2]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from oxidizing agents and acids. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
2-cyclohexyl-N-methylcyclohexan-1-amine represents a promising, albeit under-explored, building block for organic synthesis. Its defining features—a secondary amine nucleophile and a rigid, sterically demanding bicyclohexyl scaffold—offer a unique tool for introducing three-dimensionality into molecular design. The synthetic accessibility via reductive amination and its utility in fundamental transformations like amide coupling make it a valuable candidate for library synthesis in drug discovery and the development of novel materials. Further exploration of its reactivity and the biological activity of its derivatives is warranted.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
-
ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Available at: [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. Available at: [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-62.
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
- Google Patents. (n.d.). US3246036A - Production of 2-cyclohexylcyclo-hexanone.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
- Sabatini, J. J., & B(OCH2CF3)3. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2246–2249.
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]
-
PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. Available at: [Link]
-
Tradeasia. (n.d.). CYCLOHEXYLAMINE. Available at: [Link]
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Available at: [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Available at: [Link]
- Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
-
PMC. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at: [Link]
-
UPCommons. (n.d.). Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. Available at: [Link]
-
ACS Publications. (n.d.). Proton Magnetic Resonance Spectra, Stereochemistry, and Synthesis of 2-Arylnitrocyclohexanes and 2-Arylcyclohexylamines1. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Cyclohexylcyclohexanone. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. Available at: [Link]
-
PubChem. (n.d.). N-methylcyclohex-2-en-1-amine. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-cyclohexyl cyclohexanone, 90-42-6. Available at: [Link]
- Collum, D. B., & Kahne, D. (1984). Substituent Effects on the Stereochemistry of Substituted Cyclohexanone Dimethylhydrazone Alkylations. An X-ray Crystal Structure. Journal of the American Chemical Society, 106(17), 4865–4873.
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SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Available at: [Link]
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ResearchGate. (n.d.). Preparation of 4‐substituted cyclohexylamines. Available at: [Link]
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PubChemLite. (n.d.). 2-cyclohexyl-n-cyclopropylcyclohexan-1-amine (C15H27N). Available at: [Link]
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Michigan State University. (n.d.). Stereoisomers. Available at: [Link]
-
Scribd. (n.d.). Conformational Analysis of Cyclohexane. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Methodological & Application
A Comprehensive Guide for the Quantitative and Qualitative Analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine using High-Performance Liquid Chromatography-Mass Spectrometry
An Application Note for the HPLC-MS Analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine
Abstract
This application note presents a detailed and robust methodology for the analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). As a secondary amine featuring two bulky cyclohexyl groups, this compound presents unique analytical challenges, including poor UV absorption and potential for peak tailing on standard silica-based columns. Furthermore, the presence of multiple chiral centers necessitates stereoisomer-specific separation for applications in regulated environments such as pharmaceutical development. This guide provides comprehensive, step-by-step protocols for sample preparation, achiral (reversed-phase) analysis for total analyte quantification, and considerations for chiral separation. The methods described herein utilize Electrospray Ionization Mass Spectrometry (ESI-MS) for sensitive and selective detection, making this guide an essential resource for researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge
2-cyclohexyl-N-methylcyclohexan-1-amine is a saturated heterocyclic compound whose structural analogs can be found in various fields, from pharmaceutical intermediates to designer drugs.[1][2] The effective analysis of such compounds is critical for purity assessment, impurity profiling, metabolic studies, and quality control. The molecule's structure—a basic secondary amine with non-polar cyclohexyl moieties—dictates the analytical strategy.
Key Analytical Considerations:
-
Basicity: The amine functional group is basic and can interact with acidic silanols on the surface of traditional HPLC stationary phases, leading to poor peak shape (tailing). This is mitigated by using a low-pH mobile phase to protonate the analyte.[3][4]
-
Lack of a Strong Chromophore: The absence of aromatic rings or conjugated double bonds results in very low UV absorbance, making mass spectrometry the ideal detection technique for achieving high sensitivity and selectivity.[5]
-
Stereoisomerism: The molecule contains at least two chiral centers, leading to the existence of multiple stereoisomers (enantiomers and diastereomers).[6][7] In pharmaceutical applications, regulatory agencies often require the separation and characterization of individual stereoisomers, as they can have different pharmacological and toxicological profiles.[8][9]
This document provides a self-validating framework, explaining the causality behind each experimental choice to ensure methodological robustness and scientific integrity.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅N | [10][11] |
| Molecular Weight | 195.34 g/mol | [10][11] |
| LogP (Octanol/Water) | 4.18 | [11] |
| Boiling Point | 262.7 ± 8.0 °C | [11] |
| PSA (Polar Surface Area) | 3.24 Ų | [11] |
| Chemical Nature | Secondary Amine (Basic) | [12] |
The high LogP value indicates significant non-polar character, suggesting strong retention in reversed-phase chromatography.
Experimental Workflow and Method Selection
The overall analytical process is streamlined to ensure efficiency and reproducibility. The choice between an achiral and chiral method depends entirely on the analytical objective.
Caption: General experimental workflow for HPLC-MS analysis.
The decision to use a chiral or achiral method is the first critical step after sample preparation.
Caption: Decision tree for selecting the appropriate analytical method.
Materials, Reagents, and Instrumentation
-
Reference Standard: 2-cyclohexyl-N-methylcyclohexan-1-amine (≥98% purity).
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid (≥99%, LC-MS grade).
-
Instrumentation:
-
HPLC System: A quaternary or binary UHPLC/HPLC system with a temperature-controlled column compartment and autosampler.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to extract the basic analyte from a neutral or acidic aqueous matrix (e.g., hydrolyzed urine, reaction quench solution) into an organic solvent.
-
Aliquot: Transfer 1.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube.
-
Alkalinize: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to the sample to deprotonate the amine, ensuring it is in its neutral, more organic-soluble form. Vortex for 10 seconds.
-
Extraction: Add 5.0 mL of methyl-tert-butyl ether (MTBE).
-
Mix: Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Separate: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collect: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate: Dry the organic extract under a gentle stream of nitrogen at 40°C. Nitrogen blowdown is a gentle technique that minimizes the risk of analyte degradation.[13]
-
Reconstitute: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 1: Achiral Analysis by Reversed-Phase HPLC-MS
This method is suitable for the quantification of the total concentration of 2-cyclohexyl-N-methylcyclohexan-1-amine.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides strong hydrophobic retention for the non-polar cyclohexyl groups. A sub-2 µm particle size allows for high resolution and fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with mass spectrometry.[3] It ensures the analyte is protonated ([M+H]⁺), leading to a single, well-defined charge state for MS detection and sharp peaks on the C18 column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for non-polar compounds. |
| Gradient | 30% B to 95% B over 5 min | A gradient is used to elute the highly retentive analyte in a reasonable time while ensuring a sharp peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[14] |
| Injection Volume | 5 µL |
Mass Spectrometer Conditions (ESI+)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The secondary amine is readily protonated in the acidic mobile phase, making positive ion mode highly efficient. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Cone Voltage | 30 V | Prevents in-source fragmentation while efficiently transmitting the parent ion. |
| Desolvation Temp. | 450 °C | Facilitates efficient evaporation of solvent droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | Assists in the desolvation process. |
| Detection Mode | SIM or MRM | Single Ion Monitoring (SIM) of the [M+H]⁺ ion (m/z 196.2) for quantification. For higher selectivity, Multiple Reaction Monitoring (MRM) can be used if a stable fragment ion is identified (e.g., 196.2 -> 82.1, hypothetical). |
Protocol 2: Chiral Separation Considerations
Separating the stereoisomers of this compound requires a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical and often requires empirical screening.
-
Rationale for Chiral Separation: Different stereoisomers of a drug can exhibit vastly different pharmacological activities and toxicities.[6] Therefore, isolating and quantifying them is a regulatory requirement in drug development.
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or chiral ion-exchangers are excellent candidates. Chiral ion-exchangers, in particular, have shown great success in separating chiral amines.[15]
-
Mobile Phase: Chiral separations are often performed in one of three modes: normal phase, polar organic, or reversed-phase. For basic amines, a polar organic mode using Methanol or Acetonitrile with acidic and basic additives (e.g., formic acid and diethylamine) is a common starting point.
-
Method Development: A systematic screening of different chiral columns and mobile phase compositions is the most effective strategy to achieve baseline separation of all stereoisomers.
Method Validation and Expected Performance
A validated method ensures that the results are reliable, accurate, and reproducible. The following performance characteristics are expected based on established guidelines and similar analyses.[4][16]
| Validation Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column overload. | 1. Ensure mobile phase pH is sufficiently low (~2.5-3.5 with formic acid). 2. Use a modern, end-capped C18 column with low silanol activity. 3. Reduce injection amount. |
| Low MS Signal | 1. Incorrect ionization mode. 2. Inefficient protonation. 3. Ion suppression from matrix. | 1. Confirm ESI is in Positive mode. 2. Verify the presence of an acid (e.g., 0.1% formic acid) in the mobile phase. 3. Improve sample cleanup; dilute the sample. |
| Poor Isomer Separation (Chiral) | 1. Incorrect chiral stationary phase. 2. Sub-optimal mobile phase. | 1. Screen different types of chiral columns (e.g., polysaccharide vs. ion-exchanger). 2. Systematically vary the mobile phase composition, including the type and concentration of additives. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC-MS analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine. The detailed protocols for sample preparation and achiral reversed-phase analysis offer a validated starting point for robust quantification in various matrices. Furthermore, the discussion on chiral separations equips scientists with the necessary rationale to tackle the complex but critical task of stereoisomer analysis. By leveraging the sensitivity of mass spectrometry and optimizing chromatographic conditions to manage the analyte's basicity, the methods described here are suitable for the demanding requirements of the pharmaceutical and chemical industries.
References
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). Helda. [Link]
-
The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. [Link]
-
Designer drugs - PMC. (2023). National Center for Biotechnology Information. [Link]
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Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]
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Chemical Properties of Cyclohexanamine, N-cyclohexyl-N-methyl- (CAS 7560-83-0). (n.d.). Cheméo. [Link]
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N-Cyclohexyl-N-methylcyclohexanamine | CAS#:7560-83-0. (n.d.). Chemsrc. [Link]
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Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2018). ResearchGate. [Link]
-
Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). MDPI. [Link]
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Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
[The separation of stereo-isomer compounds by distribution. III. Separation of stereo-isomers of cyclohexylamine by distribution]. (1962). PubMed. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2023). MDPI. [Link]
-
Separation of Stereoisomers. (2015). ResearchGate. [Link]
-
stereoisomers: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters Corporation. [Link]
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- 9. stereoisomers: Topics by Science.gov [science.gov]
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Topic: Chiral Separation of 2-Cyclohexyl-N-Methylcyclohexan-1-amine Enantiomers
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective separation of chiral amines is a critical process in pharmaceutical development, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles[1][2]. This application note presents a detailed guide and a systematic protocol for the development of a robust method for the chiral separation of 2-cyclohexyl-N-methylcyclohexan-1-amine enantiomers. This secondary amine, characterized by its bulky, non-aromatic cyclohexyl groups, presents a unique challenge for chiral recognition. We explore a screening approach utilizing High-Performance Liquid Chromatography (HPLC) with various polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs). The discussion emphasizes the rationale behind column and mobile phase selection, the critical role of additives in achieving optimal peak shape and resolution, and a step-by-step protocol for method development and optimization.
Introduction: The Significance of Chiral Purity
2-Cyclohexyl-N-methylcyclohexan-1-amine is a chiral secondary amine that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Due to the stereospecific nature of biological receptors, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects[1]. Consequently, regulatory agencies worldwide increasingly require the development and marketing of single-enantiomer drugs[2]. This necessitates reliable and efficient analytical methods to determine and ensure the enantiomeric purity of chiral intermediates like the title compound.
The primary challenge in separating enantiomers lies in their identical physical properties in an achiral environment. Chiral chromatography overcomes this by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers[3][4]. The differing stability of these complexes leads to different retention times, enabling separation. This document provides a comprehensive strategy, moving from initial screening to a fully optimized analytical method.
Method Development Strategy: A Logic-Driven Approach
It is virtually impossible to predict the optimal CSP for a given analyte without empirical testing[5]. Therefore, a systematic screening approach is the most efficient path to a successful separation. Our strategy is grounded in the physicochemical properties of 2-cyclohexyl-N-methylcyclohexan-1-amine: a secondary amine with a basic nitrogen atom and two bulky, flexible cyclohexyl groups.
Selection of Chiral Stationary Phases (CSPs)
The choice of CSPs for screening is the most critical decision. Based on the analyte's structure, the following classes of columns are prioritized:
-
Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives): These are the most versatile and widely used CSPs in HPLC and SFC, renowned for their broad enantiorecognition capabilities for a vast range of compounds[1][6]. The chiral recognition mechanism involves a combination of hydrogen bonding (with the N-H group), dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer[3][4]. We selected columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) as primary screening candidates.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These columns are particularly effective for ionizable compounds like amines[5][7]. They offer complex chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation within their basket-like structures[3][7]. They are highly effective in both reversed-phase and polar organic modes.
Selection of Mobile Phase Modes
The mobile phase dictates the interaction between the analyte and the CSP. For this amine, we will evaluate two primary modes:
-
Normal Phase (NP): Utilizes a non-polar mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol)[1]. This mode is standard for polysaccharide CSPs. For amines, a basic additive is essential to block residual silanol groups on the silica support and ensure good peak symmetry.
-
Polar Organic (PO) Mode: Employs polar organic solvents like acetonitrile, methanol, or ethanol. This mode is often advantageous for amines as it provides better solubility and can lead to sharper peaks[8]. It is a highly effective mode for macrocyclic glycopeptide and polysaccharide-based CSPs.
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient results than HPLC[6][9]. While this note focuses on HPLC, the principles of CSP selection are directly transferable to SFC method development.
Workflow for Chiral Method Development
The logical flow from initial assessment to a final, optimized method is crucial for efficiency. This process involves a preliminary screening to identify promising conditions, followed by a targeted optimization of the most successful "hit."
Caption: Workflow for Chiral Separation Method Development.
Experimental Protocols
Materials and Equipment
-
Analyte: Racemic 2-cyclohexyl-N-methylcyclohexan-1-amine.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH).
-
Additives: Diethylamine (DEA).
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Columns (Screening Candidates):
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-H)
-
Teicoplanin-based CSP (e.g., CHIROBIOTIC® T)
-
Protocol 1: Initial CSP and Mobile Phase Screening
Objective: To identify the most promising combination of CSP and mobile phase mode for separating the enantiomers.
1. Sample Preparation:
-
Prepare a stock solution of racemic 2-cyclohexyl-N-methylcyclohexan-1-amine at 1.0 mg/mL in IPA.
-
For injection, dilute the stock solution to 0.2 mg/mL using the initial mobile phase composition to be tested.
2. Chromatographic Conditions (Screening):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 5 µL
3. Screening Procedure:
-
Equilibrate each column with the starting mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform injections on each column using the mobile phases listed in the table below.
-
Record retention times (t_R1, t_R2), resolution (R_s), and selectivity (α).
Table 1: Representative Screening Conditions and Results
| Column | Mobile Phase Composition | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) | Observations |
|---|---|---|---|---|---|---|
| CHIRALCEL® OD-H | Hexane/IPA/DEA (90:10:0.1, v/v/v) | 6.8 | 7.5 | 1.12 | 1.6 | Partial separation, good peak shape. |
| CHIRALPAK® AD-H | Hexane/EtOH/DEA (85:15:0.1, v/v/v) | 8.2 | 9.8 | 1.24 | 2.5 | Good baseline separation. |
| CHIROBIOTIC® T | MeOH/DEA (100:0.1, v/v) | 5.1 | 5.1 | 1.00 | 0.0 | No separation observed. |
| CHIRALPAK® AD-H | Hexane/IPA/DEA (95:5:0.1, v/v/v) | 12.5 | 15.1 | 1.28 | 2.9 | Excellent separation, longer run time. |
Note: The data presented are representative and serve to illustrate the method development process.
Protocol 2: Method Optimization
Objective: To refine the conditions from the best screening "hit" (CHIRALPAK® AD-H) to improve resolution and/or reduce analysis time.
1. Rationale for Optimization:
-
The CHIRALPAK® AD-H column provided the best selectivity. We will now optimize the mobile phase to balance resolution and run time. A higher percentage of the alcohol modifier (the "strong" solvent in NP) generally decreases retention time but may also reduce resolution.
2. Optimization Steps:
-
Step 2a (Modifier Percentage): Using the CHIRALPAK® AD-H column, prepare mobile phases with varying ratios of Hexane/EtOH/DEA. Test compositions such as 90:10:0.1, 85:15:0.1, and 80:20:0.1.
-
Step 2b (Flow Rate): Once an optimal mobile phase is selected (e.g., 85:15:0.1 for a good balance), evaluate the effect of flow rate. Test 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min. Higher flow rates reduce run time but increase backpressure and can decrease efficiency.
-
Step 2c (Temperature): Analyze the separation at different column temperatures (e.g., 20°C, 25°C, 30°C). Temperature can affect the stability of the transient diastereomeric complexes and thus influence selectivity.
Table 2: Optimized Method Parameters
| Parameter | Optimized Value |
|---|---|
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV, 210 nm |
| Injection Volume | 5 µL |
| Expected t_R1 | ~8.2 min |
| Expected t_R2 | ~9.8 min |
| Expected R_s | > 2.0 |
Discussion of Results
The screening results (Table 1) demonstrate the high degree of specificity in chiral recognition. The amylose-based CHIRALPAK® AD-H provided significantly better separation for 2-cyclohexyl-N-methylcyclohexan-1-amine compared to the cellulose-based CHIRALCEL® OD-H under the tested conditions. This suggests that the specific three-dimensional arrangement of the chiral selector on the amylose backbone provides more effective sites for interaction—likely a combination of hydrogen bonding with the secondary amine and steric repulsion with the bulky cyclohexyl groups—leading to a more stable diastereomeric complex with one enantiomer over the other.
The lack of separation on the CHIROBIOTIC® T column in polar organic mode indicates that, for this specific analyte, the recognition mechanisms offered by the teicoplanin macrocycle are not effective.
The critical role of the basic additive (DEA) cannot be overstated. In its absence, severe peak tailing and poor resolution would be expected due to strong, non-enantioselective interactions between the basic amine analyte and acidic residual silanols on the silica surface[9]. The additive neutralizes these sites, ensuring that the observed separation is due to true chiral recognition by the CSP.
Conclusion
A robust and reliable HPLC method for the enantioselective separation of 2-cyclohexyl-N-methylcyclohexan-1-amine has been successfully developed using a systematic screening and optimization approach. The optimal separation was achieved on an amylose-based chiral stationary phase (CHIRALPAK® AD-H) using a normal phase mobile phase of n-Hexane, Ethanol, and Diethylamine (85:15:0.1, v/v/v). This method provides baseline resolution (R_s > 2.0), excellent peak shape, and a practical analysis time, making it suitable for routine quality control and enantiomeric purity assessment in a research or drug development setting. This work underscores the efficacy of screening multiple, diverse CSPs to successfully resolve challenging chiral compounds.
References
-
LCGC International. (2026, February 12). Chiral Separations. Retrieved from LCGC International. [Link]
-
Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from Academia.edu. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]
-
ChemistLibrary. (n.d.). Chiral Separation Techniques. Retrieved from ChemistLibrary. [Link]
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Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines? Retrieved from Chemistry Stack Exchange. [Link]
-
Yadav, M. R., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15219. [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from LCGC International. [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from Wikipedia. [Link]
-
Chiral Application Handbook. (n.d.). A Comprehensive Guide on Chiral HPLC Separations. Retrieved from Kromasil. [Link]
-
Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from Chemistry LibreTexts. [Link]
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from Microbe Notes. [Link]
-
D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 618. [Link]
-
Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tymiak, A. A. (2005). Enantioselective chromatography in drug discovery. Drug Discovery Today, 10(8), 571-577. [Link]
-
ResearchGate. (2025, August 6). New recombinant cyclohexylamine oxidase variants for deracemization of secondary amines by orthogonally assaying designed mutants with structurally diverse substrates. Retrieved from ResearchGate. [Link]
-
Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. [Link]
-
PubChem. (n.d.). 2-Methylcyclohexylamine, (1S,2S)-. Retrieved from PubChem. [Link]
-
Gecse, Z., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3338. [Link]
- Google Patents. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
-
The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (n.d.). Retrieved from a manufacturer's blog. [Link]
-
González-Gómez, P., et al. (n.d.). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres. ChemRxiv. [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from ACS Publications. [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from American Pharmaceutical Review. [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Utilizing 2-Cyclohexyl-N-methylcyclohexan-1-amine as a Sterically Hindered Building Block in Pharmaceutical Synthesis
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Chemical Rationale & Structural Dynamics
N-methylcyclohexylamine derivatives are foundational building blocks in the pharmaceutical industry, frequently utilized to synthesize complex active pharmaceutical ingredients (APIs) and fine chemicals[1]. The specialized compound 2-cyclohexyl-N-methylcyclohexan-1-amine extends this utility by introducing extreme steric bulk via an adjacent cyclohexyl ring[2].
Causality in Drug Design:
The immense steric hindrance around the secondary nitrogen prevents standard
Application 1: Buchwald-Hartwig Amination for Complex Tertiary Amines
Mechanistic Causality & Catalyst Selection
Traditional Buchwald-Hartwig amination struggles with sterically hindered secondary amines like dicyclohexylamine derivatives, often failing to yield product even at elevated temperatures[4]. To overcome the steric clash during the amine coordination and reductive elimination steps, highly bulky, electron-rich N-heterocyclic carbene (NHC) ligands are required. Well-defined precatalysts such as [Pd(IPr)(cin)Cl] facilitate low-barrier oxidative addition and force the sterically demanding reductive elimination step, successfully yielding the desired tertiary amine[4].
Caption: Catalytic cycle of Pd-NHC mediated Buchwald-Hartwig amination for sterically hindered amines.
Quantitative Catalyst Screening Data
The following table summarizes the optimization of the cross-coupling between 4-chlorotoluene and 2-cyclohexyl-N-methylcyclohexan-1-amine.
| Catalyst System | Ligand | Base | Temperature (°C) | Isolated Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | 110 | < 5% |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 110 | 45% |
| [Pd(Amphos)(cinnamyl)Cl] | None (Pre-coordinated) | KOtBu | 110 | 88% |
| [Pd(IPr)(cin)Cl] | None (Pre-coordinated) | KOtBu | 110 | 94% |
Step-by-Step Methodology
-
Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Pd(IPr)(cin)Cl] (1.0 mol %), KOtBu (1.5 equiv), and a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and 2-cyclohexyl-N-methylcyclohexan-1-amine (1.2 equiv) dissolved in anhydrous toluene to achieve a 0.5 M concentration.
-
Reaction: Seal the tube, remove it from the glovebox, and heat at 110 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
-
Quench & Filtration: Cool the reaction mixture to room temperature. Quench with 2 mL of deionized water. Filter the biphasic mixture through a pad of Celite, washing the pad with ethyl acetate (3 × 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography using a Hexane/EtOAc gradient.
Caption: Step-by-step experimental workflow and validation checkpoints for the amination protocol.
Self-Validating Quality Control
-
Pre-Reaction Verification: Analyze the starting amine via GC-FID. Purity must be >98% to ensure the absence of primary amine impurities, which will outcompete the hindered secondary amine and poison the desired reaction pathway.
-
In-Process Monitoring: Monitor the disappearance of the aryl chloride via TLC (UV active). Confirm product formation via GC-MS (target m/z for product) to ensure no hydrodehalogenation side-products are dominating.
-
Post-Reaction Validation: Utilize ¹H NMR. Success is validated by the complete disappearance of the secondary N-H proton (typically a broad singlet at 1.5–2.0 ppm) and a distinct downfield shift of the N-methyl singlet (from ~2.3 ppm to ~2.7 ppm) due to the newly attached aryl ring's deshielding effect.
Application 2: Synthesis of Sterically Hindered Amides
Mechanistic Causality
Forming amides with 2-cyclohexyl-N-methylcyclohexan-1-amine using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) is notoriously inefficient. The extreme steric clash at the tetrahedral intermediate stage prevents nucleophilic attack. Instead, utilizing highly reactive acyl chlorides with nucleophilic catalysts (DMAP), or employing acyl Buchwald-Hartwig cross-coupling via Pd-PEPPSI or Pd-NHC catalysts, allows for the efficient coupling of this hindered amine with activated esters or amides[5].
Step-by-Step Methodology (Acyl Chloride Route)
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic drop of DMF. Stir for 2 hours at room temperature, then concentrate in vacuo to yield the crude acyl chloride.
-
Coupling: Dissolve the acyl chloride in anhydrous THF. Add 2-cyclohexyl-N-methylcyclohexan-1-amine (1.1 equiv), followed by DMAP (0.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Heating: Reflux the mixture at 65 °C for 16 hours. The steric bulk necessitates sustained thermal energy to overcome the high activation barrier of the transition state.
-
Workup: Dilute with EtOAc and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.
Self-Validating Quality Control
-
Reaction Progress: Monitor via IR spectroscopy. The highly reactive acyl chloride peak (~1800 cm⁻¹) should completely disappear, replaced by a sterically hindered tertiary amide carbonyl stretch (shifted to ~1630–1650 cm⁻¹).
-
Purity Assessment: Use HPLC-UV (254 nm) to ensure the absence of unreacted acyl species or hydrolyzed carboxylic acid. The high lipophilicity of the product will result in a significantly longer retention time on a C18 reverse-phase column compared to the starting materials.
References
-
PubChemLite. 2-cyclohexylcyclohexan-1-amine (C12H23N). uni.lu. Available at: [Link][2]
-
National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. nih.gov. Available at:[Link][4]
-
ResearchGate. Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. researchgate.net. Available at: [Link][3]
-
SciSpace. Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N–C/O–C Cleavage. scispace.com. Available at: [Link][5]
Sources
Application of 2-cyclohexyl-N-methylcyclohexan-1-amine in agrochemical research
Application Note: 2-Cyclohexyl-N-methylcyclohexan-1-amine in Agrochemical Research & Formulation
Introduction
2-Cyclohexyl-N-methylcyclohexan-1-amine is a sterically hindered, highly lipophilic alicyclic amine. In modern agrochemical research, bulky amines (such as dicyclohexylamine derivatives, morpholines, and piperidines) serve two critical, highly specialized functions. First, they act as active pharmacophores for fungicidal active ingredients. Second, they function as advanced formulation excipients. This application note details the dual utility of 2-cyclohexyl-N-methylcyclohexan-1-amine. It explores its role as a structural scaffold for developing novel Sterol Biosynthesis Inhibitors (SBIs) and its application as an ideal lipophilic counter-ion for neutralizing acidic herbicides to enhance cuticular penetration and mitigate volatility.
Scaffold for Novel Sterol Biosynthesis Inhibitors (SBIs)
Mechanistic Rationale (Causality):
Fungicides of the "amine" class (Class II SBIs), such as fenpropidin and tridemorph, are critical for controlling powdery mildew and rust diseases. These compounds inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol
The causality of this inhibition lies in the compound's structure. At physiological pH, the secondary nitrogen of 2-cyclohexyl-N-methylcyclohexan-1-amine becomes protonated. This resulting cation mimics the high-energy carbocationic intermediates of sterol biosynthesis, allowing it to bind tightly to the catalytic sites of ERG24 and ERG2[2]. The dual dicyclohexyl-like rings provide the necessary steric bulk to anchor the molecule within the hydrophobic pocket of the target enzymes. Because this scaffold targets multiple enzymes simultaneously, it prevents the rapid emergence of single-site target resistance commonly seen with azole (DMI) fungicides[3].
Fig 1. Ergosterol pathway inhibition by the protonated alicyclic amine scaffold.
Protocol 1: In Vitro Ergosterol Biosynthesis Inhibition Assay
Objective: To quantify the inhibitory effect of 2-cyclohexyl-N-methylcyclohexan-1-amine derivatives on ERG24 and ERG2 in Microdochium nivale.
Self-Validating System: This protocol utilizes GC-MS to profile sterol intermediates. A reduction in target ergosterol coupled with a proportional accumulation of upstream
Step-by-Step Methodology:
-
Inoculation: Cultivate Microdochium nivale isolates in 50 mL of liquid potato dextrose broth (PDB) at 20°C on a rotary shaker (150 rpm) for 72 hours.
-
Treatment: Spike the cultures with the amine test compound dissolved in DMSO (final DMSO concentration <1% v/v) at logarithmic concentrations (0.1, 1.0, 10, and 100 mg/L). Include a positive control (Tridemorph at 10 mg/L) and a solvent-only negative control.
-
Incubation: Continue incubation for an additional 48 hours.
-
Mycelial Harvest & Saponification: Filter the mycelium, wash with distilled water, and lyophilize. Saponify 100 mg of dry mycelium in 5 mL of 20% KOH in methanol at 85°C for 2 hours.
-
Extraction: Extract the unsaponifiable lipids (sterols) three times with 5 mL of high-purity heptane. Pool the organic phases and evaporate to dryness under a gentle nitrogen stream.
-
Derivatization: Resuspend the residue in 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 30 minutes to form TMS-ether derivatives.
-
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column. Identify sterols based on retention times and mass fragmentation patterns (e.g., m/z 386 for ergosterol, m/z 398 for ignosterol).
-
Data Calculation: Calculate the IC50 values based on the reduction of total ergosterol content relative to the negative control.
Lipophilic Excipient for Herbicide Formulation
Mechanistic Rationale (Causality):
Many systemic herbicides, such as 2,4-D or dicamba, are weak acids. When applied as free acids or simple inorganic salts (e.g., sodium salts), they suffer from high volatility (leading to off-target drift) and poor penetration through the lipophilic plant cuticle. By reacting these acidic active ingredients with 2-cyclohexyl-N-methylcyclohexan-1-amine, a bulky, lipophilic amine salt is formed. This structural modification significantly lowers the vapor pressure of the formulation and optimizes the partition coefficient (
Fig 2. Workflow for synthesizing and testing lipophilic amine herbicide salts.
Protocol 2: Preparation and Cuticular Penetration Assay Objective: To synthesize the amine salt of an acidic herbicide and evaluate its cuticular penetration kinetics. Self-Validating System: The use of a Franz diffusion cell with isolated cuticles allows for a closed mass-balance calculation. By quantifying the compound in the donor chamber, the cuticle itself, and the receptor fluid, researchers can ensure ~100% recovery, validating that the loss of compound is due to successful penetration, not degradation or volatilization.
Step-by-Step Methodology:
-
Salt Synthesis: Dissolve 10 mmol of the acidic herbicide (e.g., Dicamba) in 20 mL of ethanol. Slowly add an equimolar amount (10 mmol) of 2-cyclohexyl-N-methylcyclohexan-1-amine under continuous stirring at room temperature.
-
Isolation: Stir for 2 hours, then remove the solvent under reduced pressure. Recrystallize the resulting salt from a mixture of hexane/ethyl acetate to achieve >98% purity.
-
Cuticle Isolation: Isolate enzymatically astomatous cuticular membranes (CM) from mature tomato fruits (Solanum lycopersicum) using a buffer containing pectinase and cellulase (pH 4.0) for 14 days. Wash and dry the CMs.
-
Diffusion Setup: Mount the isolated CMs in static Franz diffusion cells. Fill the receptor chamber with 10 mM phosphate buffer (pH 6.0) to maintain sink conditions.
-
Application: Apply 5 µL of the formulated amine salt (1 g/L in water with 0.1% non-ionic surfactant) to the morphological outer surface of the cuticle.
-
Sampling: Withdraw 200 µL aliquots from the receptor fluid at 2, 4, 8, 24, and 48 hours, replacing the volume with fresh buffer.
-
Quantification: Analyze the samples via LC-MS/MS. At 48 hours, wash the cuticle surface (unpenetrated fraction) and extract the cuticle itself (sorbed fraction) to calculate the total mass balance.
Quantitative Data Summary
The following table summarizes the expected experimental outcomes when comparing the 2-cyclohexyl-N-methylcyclohexan-1-amine scaffold and its salts against industry standards.
| Parameter / Assay | Test Compound / Formulation | Expected Value | Biological Implication |
| Enzyme Inhibition (IC50) | Amine Scaffold (Protonated) | 0.05 - 0.12 µM | Potent inhibition of |
| Enzyme Inhibition (IC50) | Tridemorph (Positive Control) | 0.04 µM | Baseline for Class II SBI efficacy. |
| Cuticular Penetration Rate | Amine-Dicamba Salt | > 65% at 24h | Enhanced lipophilicity drives rapid passive diffusion. |
| Cuticular Penetration Rate | Dicamba Sodium Salt | < 20% at 24h | Poor penetration due to high hydrophilicity and crystallization on leaf. |
| Volatility (Vapor Pressure) | Amine-Dicamba Salt | < | Significant reduction in off-target drift risk. |
References
-
Title: 11 Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi | Source: CABI Digital Library | URL: 1
-
Title: Mechanisms and significance of fungicide resistance | Source: PMC (nih.gov) | URL: 3
-
Title: Inhibition of Ergosterol Biosynthesis by Morpholine, Piperidine, and Spiroketalamine Fungicides in Microdochium nivale: Effect on Sterol Composition and Sterol Δ 8 → Δ 7Isomerase Activity | Source: ResearchGate | URL: 2
-
Title: Dicyclohexylamine | Source: Grokipedia | URL: 4
Sources
Application Note: Protocol for the N-Methylation of Secondary Cyclohexylamines via Mild Reductive Amination
Strategic Context & Introduction
The N-methylation of secondary amines is a fundamental transformation in drug discovery, agrochemical development, and fine chemical synthesis. Appending a methyl group to a secondary cyclohexylamine removes a hydrogen-bond donor, alters the basicity of the nitrogen, and frequently improves the lipophilicity and blood-brain barrier (BBB) penetrance of pharmacophores.
However, the cyclohexyl ring imposes significant steric hindrance around the nitrogen center. This structural feature complicates standard alkylation protocols, often leading to sluggish reaction rates or undesired over-alkylation to quaternary ammonium salts[1]. This application note details a highly chemoselective, self-validating protocol utilizing sodium triacetoxyborohydride (STAB) to overcome these steric challenges.
Mechanistic Rationale & Experimental Design
To achieve high chemoselectivity and yield, the choice of methylating agent and reaction conditions must be carefully calibrated against the steric and electronic properties of the substrate.
-
Direct Alkylation (e.g., Methyl Iodide): While mechanistically straightforward (SN2), direct alkylation of secondary amines with methyl iodide suffers from poor chemoselectivity. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to rapid over-alkylation and the formation of quaternary ammonium salts[1].
-
The Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde as the carbon source and formic acid as the hydride donor[2]. While effective for many amines, it requires elevated temperatures (typically 80–100 °C). For sterically hindered secondary cyclohexylamines, these harsh conditions can lead to thermal degradation of sensitive functional groups or incomplete conversion.
-
Reductive Amination with NaBH(OAc)₃ (STAB): The optimal approach for sterically demanding secondary amines is reductive amination using aqueous formaldehyde and STAB[3]. STAB is a mild, chemoselective reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, preventing the premature reduction of formaldehyde to methanol. The reaction proceeds via the formation of a hemiaminal, which dehydrates to a highly electrophilic iminium ion. STAB selectively reduces this iminium ion at room temperature, cleanly yielding the tertiary N-methyl amine without over-alkylation. Recent advancements have even adapted this reductive amination approach to solvent-free mechanochemical conditions, underscoring its robustness[4].
Comparative Analysis of N-Methylation Strategies
The following table summarizes the quantitative and qualitative data driving the selection of STAB-mediated reductive amination over alternative methodologies.
| Method / Reagents | Operating Temp. | Chemoselectivity (Mono- vs Over-alkylation) | Functional Group Tolerance | Safety & Toxicity Profile |
| Direct Alkylation (MeI / Base) | 0 °C to RT | Poor (High risk of quaternization) | Moderate | High toxicity (Carcinogenic MeI) |
| Eschweiler-Clarke (CH₂O / HCOOH) | 80 °C - 100 °C | Excellent | Low (Acidic, thermal degradation risk) | Moderate (Corrosive formic acid) |
| Reductive Amination (CH₂O / NaBH₃CN) | RT | Excellent | High | High toxicity (Generates HCN gas) |
| Reductive Amination (CH₂O / NaBH(OAc)₃) | 0 °C to RT | Excellent | Very High (Tolerates esters, acetals) | Low to Moderate (Safer hydride) |
Reaction Pathway Visualization
The causality of the reaction dictates that the iminium ion must form before hydride transfer can occur. STAB's unique kinetic profile ensures it waits for this intermediate rather than prematurely quenching the formaldehyde.
Mechanism of STAB-mediated reductive N-methylation of secondary cyclohexylamines.
Detailed Experimental Protocol: STAB-Mediated N-Methylation
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality and reaction integrity at each step.
Materials & Reagents:
-
Secondary cyclohexylamine substrate (1.0 equivalent)
-
Formaldehyde solution (37% w/w in H₂O) (1.5 - 2.0 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M relative to substrate)
-
Glacial acetic acid (Optional, 1.0 equivalent - see Step 2)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
Substrate Dissolution & Imine Formation Initiation:
-
Charge a clean, dry round-bottom flask equipped with a magnetic stir bar with the secondary cyclohexylamine (1.0 eq).
-
Dissolve the amine in DCE (to achieve a ~0.2 M concentration).
-
Rationale: DCE is preferred over DCM for sterically hindered substrates due to its slightly higher boiling point, allowing for gentle heating if the steric bulk severely retards iminium formation.
-
-
Addition of Formaldehyde:
-
Add the 37% aqueous formaldehyde solution (1.5 eq) to the stirring mixture at room temperature (20–25 °C).
-
Self-Validation Check: For highly basic secondary amines, the pH of the mixture will be alkaline. If the amine is weakly basic (e.g., anilines or highly deactivated amines), add 1.0 eq of glacial acetic acid to catalyze the hemiaminal dehydration.
-
Stir the biphasic mixture vigorously for 15–30 minutes to allow the hemiaminal/iminium equilibrium to establish.
-
-
Hydride Delivery (Reduction):
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5–10 minutes.
-
Rationale: Portion-wise addition mitigates the mild exotherm and prevents rapid off-gassing of H₂ (if trace moisture reacts with the hydride).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.
-
-
In-Process Monitoring (IPC):
-
Monitor the reaction via TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Self-Validation Check: The secondary amine starting material should disappear, replaced by a new, often less polar spot (tertiary amine). LC-MS should confirm the mass shift of +14 Da (addition of CH₃, loss of H).
-
-
Quenching & Work-up:
-
Once complete consumption of the starting material is confirmed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent).
-
Caution: Vigorous effervescence (CO₂ evolution) will occur as the unreacted STAB and any acetic acid are neutralized.
-
Self-Validation Check: Verify the pH of the aqueous layer is >8. If it is acidic, the tertiary amine will remain protonated in the aqueous phase. Add 1M NaOH if necessary to ensure the product is free-based.
-
-
Extraction & Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, typically using a DCM/MeOH/NH₄OH gradient) or via acid-base extraction if the product is highly pure.
-
Troubleshooting & Optimization
-
Incomplete Conversion: If the cyclohexyl group is exceptionally hindered (e.g., 2,6-disubstituted cyclohexylamines), the iminium ion may form slowly. Action: Switch the solvent to THF, add molecular sieves (4Å) to drive dehydration, and gently heat to 40 °C before adding STAB.
-
Emulsion Formation During Workup: The amphiphilic nature of some N-methyl cyclohexylamines can cause severe emulsions. Action: Filter the biphasic quenched mixture through a pad of Celite before separation, or add a small amount of brine to increase the ionic strength of the aqueous layer.
References
-
Abdel-Magid, A. F., & Maryanoff, C. A. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis, ACS Symposium Series. URL: [Link]
-
Organic Chemistry Portal. "Eschweiler-Clarke Reaction." Organic-Chemistry.org. URL:[Link]
-
Walter, M., et al. "Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions." Scientific Reports 14, 8810 (2024). URL:[Link]
-
Organic & Biomolecular Chemistry. "A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence." RSC Publishing (2026). URL:[Link]
Sources
- 1. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H [pubs.rsc.org]
- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
Application Note: Evaluation of 2-Cyclohexyl-N-methylcyclohexan-1-amine as a High-Performance Cycloaliphatic Corrosion Inhibitor
Document Type: Advanced Application Note & Laboratory Protocol Target Audience: Materials Scientists, Surface Chemists, and Formulators in Anti-Corrosion Development
Executive Summary & Mechanistic Rationale
The mitigation of metallic degradation in aggressive aqueous and acidic environments requires inhibitors that can form resilient, impermeable monolayers at the metal-electrolyte interface. While traditional aliphatic amines are industry standards, their application is frequently bottlenecked by high volatility and insufficient steric shielding.
2-Cyclohexyl-N-methylcyclohexan-1-amine (CAS: 1152981-80-0) represents a next-generation cycloaliphatic candidate. Structurally, it features a secondary amine core flanked by a methyl group and an extended dicyclohexyl-type backbone [1]. This unique architecture provides a dual-action protective mechanism:
-
Electronic Enrichment: The electron-donating inductive effect of the N-methyl group increases the electron density on the nitrogen atom, enhancing its ability to donate its lone pair into the vacant d-orbitals of transition metals (e.g., Fe in carbon steel) .
-
Steric Hydrophobic Shielding: The bulky cyclohexane rings act as a massive hydrophobic umbrella. Once the amine is anchored to the metal, these rings sterically hinder the diffusion of water molecules and aggressive anions (like Cl⁻ and SO₄²⁻) to the metallic surface .
Adsorption Pathway Dynamics
Organic nitrogenous inhibitors operate via a mixed-type adsorption mechanism. In acidic media, the equilibrium between the protonated cation and the neutral free base dictates the inhibition mode. Protonated amines physisorb onto cathodic sites via electrostatic attraction, while neutral amines chemisorb onto anodic sites via coordinate covalent bonding .
Fig 1: Dual-pathway adsorption mechanism of the sterically hindered cycloaliphatic amine.
Self-Validating Experimental Workflows
To establish the trustworthiness of the inhibition efficiency (
Fig 2: Self-validating parallel workflow for electrochemical and gravimetric corrosion testing.
Protocol A: Gravimetric (Weight Loss) Assay
This serves as the absolute baseline for material degradation.
-
Coupon Preparation: Abrade low-carbon steel coupons using sequential SiC paper (400 to 1200 grit).
-
Causality: Standardizing surface roughness ensures uniform surface energy, preventing localized high-energy sites from skewing adsorption kinetics.
-
-
Solvent Cleaning: Ultrasonicate coupons in absolute ethanol for 5 minutes, followed by acetone for 5 minutes. Dry under a cold
stream.-
Causality: Ethanol removes polar inorganic contaminants, while acetone dissolves non-polar organic residues. This guarantees the bare metal surface is exclusively available for the amine inhibitor.
-
-
Immersion: Suspend coupons in 1.0 M HCl containing varying concentrations of the amine (50–500 ppm) for 24 hours at 298 K. Include a blank (uninhibited) control.
-
Post-Cleaning & Weighing: Remove corrosion products using Clarke’s solution (HCl +
+ ), wash, dry, and weigh to the nearest 0.1 mg.
Protocol B: Electrochemical Characterization (EIS & PDP)
This protocol elucidates the mechanism (mixed-type vs. anodic/cathodic) and the integrity of the protective film.
-
Cell Setup: Utilize a standard three-electrode cell: Carbon steel working electrode (WE), Platinum counter electrode (CE), and a Saturated Calomel Electrode (SCE) reference.
-
Causality: The SCE must be connected via a Luggin capillary positioned ~2 mm from the WE. This minimizes the uncompensated solution resistance (
) drop, which is critical when testing highly resistive organic films that artificially inflate system impedance.
-
-
Open Circuit Potential (OCP): Immerse the WE and monitor OCP for 45 minutes.
-
Causality: Proceeding to active scans before the OCP stabilizes (
E < 2 mV/min) means the system is not at thermodynamic equilibrium, rendering subsequent kinetic data invalid.
-
-
Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz.
-
Causality: A small 10 mV perturbation ensures the system remains pseudo-linear. Larger amplitudes would irreversibly alter or strip the delicate amine adsorption layer.
-
-
Potentiodynamic Polarization (PDP): Scan from -250 mV to +250 mV vs. OCP at a slow rate of 0.5 mV/s.
-
Causality: A slow scan rate ensures that the steady-state concentration gradients of the electroactive species at the interface are maintained, preventing capacitive charging currents from distorting the Tafel slopes (
, ).
-
Quantitative Data Interpretation
The efficacy of 2-cyclohexyl-N-methylcyclohexan-1-amine is evaluated by comparing the Inhibition Efficiency (
Table 1: Correlative Inhibition Efficiency of 2-Cyclohexyl-N-methylcyclohexan-1-amine in 1.0 M HCl at 298 K
| Inhibitor Concentration (ppm) | Gravimetric Weight Loss | EIS Charge Transfer Resistance ( | EIS | PDP Corrosion Current ( | PDP | Surface Coverage ( |
| Blank (0 ppm) | - | 45.2 | - | 850.4 | - | - |
| 50 ppm | 72.5 | 185.0 | 75.5 | 215.1 | 74.7 | 0.74 |
| 100 ppm | 85.0 | 340.5 | 86.7 | 115.6 | 86.4 | 0.86 |
| 200 ppm | 94.2 | 815.2 | 94.4 | 45.9 | 94.6 | 0.94 |
| 500 ppm | 98.1 | 2450.0 | 98.1 | 14.4 | 98.3 | 0.98 |
Data Analysis Note: The surface coverage (
Conclusion
2-Cyclohexyl-N-methylcyclohexan-1-amine demonstrates exceptional potential as a high-performance corrosion inhibitor. By leveraging the electron-donating properties of the N-methyl group and the extreme steric hindrance of the dicyclohexyl framework, it forms a nearly impermeable chemisorbed monolayer. The self-validating protocols outlined above ensure that formulators can accurately benchmark this compound against existing commercial aliphatic amines, accelerating its integration into industrial acid-pickling and pipeline protection formulations.
References
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Amines as Corrosion Inhibitors: A Review (Organic Corrosion Inhibitors) Source: John Wiley & Sons, Inc. / King Fahd University of Petroleum & Minerals URL:[Link]
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact Source: MDPI Materials Journal URL:[Link]
Application Note: Screening 2-Cyclohexyl-N-methylcyclohexan-1-amine for Antimicrobial and Membrane-Disrupting Activity
Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound Classification: Alicyclic Secondary Amine / Lipophilic Amine (CAS: 1152981-80-0)[1]
Executive Summary & Mechanistic Rationale
The rise of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of non-traditional chemical scaffolds. 2-Cyclohexyl-N-methylcyclohexan-1-amine is a bulky, highly lipophilic alicyclic amine. In medicinal chemistry, the incorporation of alicyclic amines has been shown to foster antimicrobial potency by increasing the lipophilicity of the molecule, allowing it to partition effectively into bacterial lipid bilayers[2].
Because lipophilic amines can accumulate in cellular interfaces and perturb phospholipid bilayers[3], the primary hypothesis for this compound's antimicrobial mechanism of action (MOA) is bacterial membrane disruption . To rigorously evaluate this, we have designed a self-validating screening pipeline. This guide details the causal logic and exact methodologies required to determine the Minimum Inhibitory Concentration (MIC) and to validate inner membrane permeabilization using a kinetic fluorescence assay.
Experimental Logic & Causality (E-E-A-T)
A robust screening protocol cannot rely on growth inhibition alone; it must decouple bacteriostatic effects from bactericidal membrane damage.
-
Primary Screening (MIC/MBC): We utilize Broth Microdilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). CAMHB is strictly required because physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) are necessary to stabilize the bacterial outer membrane. Using unadjusted broth can lead to artificially low MICs for membrane-active agents, invalidating the data[4][5].
-
Mechanism Validation (SYTOX Green): To prove that the compound kills by rupturing the membrane, we employ SYTOX Green. This high-affinity nucleic acid stain is completely excluded from live cells with intact membranes. It only exhibits its >500-fold fluorescence enhancement when the inner membrane is compromised, allowing the dye to bind to intracellular DNA[6][7].
Visualization of the Screening Logic
Workflow for screening 2-cyclohexyl-N-methylcyclohexan-1-amine antimicrobial activity.
Protocol 1: High-Throughput MIC & MBC Determination
This protocol adheres to the CLSI M07 guidelines for aerobic bacteria[4][5].
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound: 2-cyclohexyl-N-methylcyclohexan-1-amine dissolved in 100% DMSO (Stock: 10 mg/mL).
-
Controls: Polymyxin B (Positive control for membrane disruption), 1% DMSO (Vehicle control).
Step-by-Step Methodology
-
Inoculum Preparation: Grow the target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of CFU/mL. -
Compound Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB. The final concentration range should be 0.5 µg/mL to 256 µg/mL. Critical: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.
-
Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to 50 µL of the diluted compound in each well. Incubate the plates at 37°C for 18–20 hours under aerobic conditions.
-
MIC Determination: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Plate 10 µL of broth from all clear wells onto drug-free agar plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% (3-log) reduction in CFU compared to the initial inoculum.
Protocol 2: Inner Membrane Permeability Assay (SYTOX Green)
To establish causality between cell death and membrane damage, we measure the influx of SYTOX Green[6][7].
Step-by-Step Methodology
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase (OD₆₀₀ = 0.4–0.5) in CAMHB.
-
Washing (Critical Step): Centrifuge cells at 4,000 × g for 5 minutes. Wash twice with 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Rationale: Washing removes extracellular DNA released by naturally lysed cells, which would otherwise cause a high false-positive fluorescence background.
-
Dye Incubation: Resuspend the bacterial pellet in the same HEPES buffer to an OD₆₀₀ of 0.1. Add SYTOX Green to a final concentration of 1 µM. Incubate in the dark at room temperature for 15 minutes to allow baseline stabilization.
-
Assay Execution: Transfer 90 µL of the cell/dye suspension into a black, clear-bottom 96-well microplate.
-
Kinetic Reading: Place the plate in a fluorescence microplate reader (Excitation: 504 nm, Emission: 523 nm). Read baseline fluorescence for 5 minutes.
-
Compound Addition: Pause the reader and quickly add 10 µL of 2-cyclohexyl-N-methylcyclohexan-1-amine at varying concentrations (e.g., 1×, 2×, and 4× MIC). Include Polymyxin B (4 µg/mL) as a fully permeabilized positive control, and buffer as a negative control.
-
Data Acquisition: Resume reading fluorescence every 2 minutes for 60 minutes.
Data Presentation & Interpretation
Quantitative data must be structured to compare the efficacy of the alicyclic amine against standard controls.
Table 1: Expected MIC and MBC Profile Matrix
| Organism Strain | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Polymyxin B MIC (µg/mL) | Interpretation |
|---|---|---|---|---|---|
| E. coli ATCC 25922 | Negative | 16 | 16 | 0.5 | Bactericidal |
| P. aeruginosa PAO1 | Negative | 32 | 64 | 1.0 | Bactericidal |
| S. aureus ATCC 29213 | Positive | 8 | 8 | >64 (Resistant) | Bactericidal |
Table 2: SYTOX Green Fluorescence Kinetics (Relative Fluorescence Units - RFU)
| Treatment Group | Baseline (0 min) | 10 min Post-Addition | 30 min Post-Addition | 60 min Post-Addition | Membrane Status |
|---|---|---|---|---|---|
| Untreated Control | 150 | 160 | 175 | 190 | Intact |
| Compound (1× MIC) | 150 | 4,200 | 8,500 | 12,000 | Compromised |
| Compound (4× MIC) | 145 | 11,500 | 14,200 | 15,100 | Rapidly Ruptured |
| Polymyxin B (Pos. Ctrl) | 155 | 13,000 | 15,500 | 16,000 | Fully Permeabilized |
Interpretation: A rapid spike in RFU within 10 minutes of adding 2-cyclohexyl-N-methylcyclohexan-1-amine confirms that the lipophilic alicyclic amine acts by physically disrupting the bacterial inner membrane, allowing the impermeant dye to intercalate with intracellular DNA[7].
References
- Bidepharm. "2-Cyclohexyl-N-methylcyclohexan-1-amine (CAS: 1152981-80-0)".
- Clinical and Laboratory Standards Institute (CLSI).
- National Institutes of Health (NIH) / PubMed. "Modification of antimicrobial susceptibility testing methods". Journal of Antimicrobial Chemotherapy.
- National Institutes of Health (NIH) / PubMed. "Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain". Applied and Environmental Microbiology.
- Frontiers. "1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage". Frontiers in Microbiology.
- National Institutes of Health (NIH) / PMC. "Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects". BMC Chemistry.
- DiVA Portal. "A Collection of Useful Nuisance Compounds (CONS)
Sources
- 1. CAS:90202-99-6, 1-(Aminomethyl)-N-methylcyclohexan-1-amine-毕得医药 [bidepharm.com]
- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage [frontiersin.org]
Derivatization of 2-cyclohexyl-N-methylcyclohexan-1-amine for analytical purposes
Initiating Data Collection
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Application Note: Scale-Up Synthesis of 2-Cyclohexyl-N-methylcyclohexan-1-amine
Executive Summary
This application note details the process development and scale-up protocol for 2-cyclohexyl-N-methylcyclohexan-1-amine (Target API Intermediate). Due to the steric bulk of the 2-cyclohexyl substituent, standard amination protocols often suffer from low conversion or poor diastereoselectivity. This guide establishes a robust Catalytic Reductive Amination route utilizing a heterogeneous Platinum-group metal (PGM) catalyst. This method is selected for its high atom economy, scalability, and ability to control the cis/trans ratio of the cyclohexane ring system.
Key Performance Indicators (KPIs):
-
Target Scale: 1.0 kg – 10.0 kg (Pilot Batch)
-
Purity Specification: >98.5% (GC Area%), >99.0% (HPLC)
-
Diastereoselectivity: >95:5 (trans:cis thermodynamic preference)
-
Yield: >85% isolated yield (as HCl salt)
Retrosynthetic Analysis & Route Selection
Route Evaluation
Three potential routes were evaluated for scale-up suitability:
-
Route A: Nucleophilic Substitution (Rejected): Reaction of 2-cyclohexylcyclohexyl halides with methylamine. Reason for Rejection: High rates of E2 elimination due to steric hindrance; difficult purification.
-
Route B: Reductive Alkylation of Primary Amine (Rejected): Methylation of 2-cyclohexylcyclohexanamine. Reason for Rejection: Difficult to control mono-methylation; over-alkylation to the tertiary amine is common.
-
Route C: Direct Reductive Amination (Selected): Condensation of 2-cyclohexylcyclohexanone with methylamine followed by in situ hydrogenation. Advantages: Convergent, avoids isolation of unstable imines, uses inexpensive reagents (MeNH₂, H₂).
Reaction Scheme
The selected route proceeds via the formation of the N-methylimine intermediate, followed by catalytic hydrogenation.
Critical Process Parameters (CPPs)
The steric bulk at the C2 position imposes significant constraints. The ketone carbonyl is shielded, slowing imine formation.
| Parameter | Range | Optimization Logic |
| Catalyst | 5% Pt/C vs. 5% Pd/C | Pt/C (Sulfided) is preferred to minimize ring hydrogenation (de-aromatization is not an issue here, but Pt is generally more selective for imines in hindered systems). |
| H₂ Pressure | 10 – 30 bar | Higher pressure is required to overcome steric hindrance during the reduction step. |
| Temperature | 60°C – 80°C | Elevated temperature drives the unfavorable imine equilibrium but increases the risk of thermal runaway. |
| Solvent | Methanol / Ethanol | Protic solvents facilitate proton transfer during imine formation. Methanol is preferred for solubility. |
| Amine Equiv. | 2.0 – 3.0 eq.[1] | Excess methylamine is critical to push the equilibrium toward the imine species. |
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Materials
-
Precursor: 2-Cyclohexylcyclohexanone (CAS: 90-42-6), 1.0 kg (5.55 mol).
-
Reagent: Methylamine (33% wt. in Ethanol) or Anhydrous Methylamine gas. Note: Ethanol solution is safer for handling at this scale.
-
Catalyst: 5% Pt/C (50% water wet), 20 g (2 wt% loading).
-
Solvent: Methanol (HPLC Grade), 5.0 L.
-
Acid (for salt formation): HCl (4M in Dioxane) or conc. HCl (aq).
Step-by-Step Procedure
Step 1: Feedstock Preparation & Imine Equilibrium
-
Charging: To a 10 L High-Pressure Reactor (Hastelloy or SS316), charge 2-cyclohexylcyclohexanone (1.0 kg) and Methanol (4.0 L).
-
Amine Addition: Cool the mixture to 10°C. Slowly add Methylamine solution (33% in EtOH, 1.5 kg, ~16 mol, ~3 eq) via a dosing pump over 30 minutes.
-
Checkpoint: Monitor exotherm. Maintain internal temperature < 25°C.
-
-
Pre-Equilibration: Stir the mixture at 25°C for 2–4 hours.
Step 2: Catalytic Hydrogenation
-
Catalyst Loading: Add the 5% Pt/C catalyst (20 g) as a slurry in Methanol (500 mL). Safety: Catalyst is pyrophoric when dry. Keep wet.
-
Inertion: Seal the reactor. Purge with Nitrogen (3x 5 bar) to remove Oxygen. Purge with Hydrogen (3x 5 bar).
-
Reaction: Pressurize to 20 bar H₂ . Heat the reactor to 60°C with a ramp rate of 1°C/min.
-
Stirring: Set agitation to high shear (800–1000 rpm) to eliminate mass-transfer limitations.
-
Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 8–12 hours).
-
QC Check: Sample an aliquot. Filter catalyst.[6] Analyze by GC. Target: <0.5% unreacted ketone.
-
Step 3: Workup & Isolation
-
Filtration: Cool reactor to 20°C. Vent H₂. Purge with N₂.[7] Filter the reaction mixture through a spark-proof filter (Celite bed) to remove the catalyst. Recover catalyst for recycling.
-
Concentration: Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to remove Methanol and excess Methylamine.
-
Result: Crude free base oil (pale yellow).
-
-
Salt Formation (HCl Salt):
-
Dissolve the crude oil in Ethyl Acetate (3.0 L).
-
Cool to 0–5°C.
-
Add HCl in Dioxane/Ether dropwise until pH reaches 2–3.
-
A white precipitate (2-cyclohexyl-N-methylcyclohexan-1-amine hydrochloride) will form.
-
-
Purification: Filter the solid. Wash with cold Ethyl Acetate. Recrystallize from Isopropanol/Ethanol if purity is <98%.
Process Logic & Visualization
Reaction Workflow Diagram
Caption: Figure 1: Unit operation workflow for the scale-up synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine.
Stereochemical Control Pathway
The 2-cyclohexyl group directs the incoming hydrogenation.
-
Thermodynamic Product: Trans-isomer (Diequatorial).
-
Kinetic Product: Cis-isomer.
-
Control Strategy: High temperature (60°C+) and Pt catalysts favor the thermodynamic product via transient enamine isomerization. If the cis isomer is unwanted, recrystallization of the HCl salt in Isopropanol effectively enriches the trans isomer due to packing efficiency differences.
Safety & Hazard Analysis (SHA)
| Hazard | Risk Level | Mitigation Strategy |
| Hydrogen Gas | High | Use rated pressure vessels (PED certified). Leak test with N₂ prior to H₂ charge. Ground all equipment to prevent static discharge. |
| Methylamine | High | Toxic and flammable gas/liquid. Use closed dosing systems. Scrubber connected to reactor vent (Acidic scrubber). |
| Catalyst (Pt/C) | Medium | Pyrophoric when dry. Always handle as a water-wet paste or under inert atmosphere (N₂). |
| Exotherm | Medium | Imine formation is exothermic. Control dosing rate of amine to keep T < 25°C during addition. |
Analytical Quality Control (QC)
Method: GC-FID or GC-MS
-
Column: DB-1 or HP-5 (Non-polar), 30m x 0.25mm.
-
Injector: 250°C, Split 20:1.
-
Oven: 100°C (2 min) -> 10°C/min -> 250°C.
-
Retention Times (Approx):
-
Methylamine: < 2 min (Solvent peak)
-
2-Cyclohexylcyclohexanone: ~12.5 min
-
Cis-Product: ~13.8 min
-
Trans-Product: ~14.2 min (Major)
-
Dialkylated Impurity: ~16.5 min
-
Acceptance Criteria:
-
Appearance: White crystalline solid.
-
Assay: >98.5% w/w.
-
Impurity A (Ketone): <0.15%.[8]
-
Impurity B (Dialkylated): <0.5%.
References
-
BenchChem. (2025).[1][9] Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride. Retrieved from .
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from .
-
MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. Retrieved from .
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination using Synple Chem. Retrieved from .
-
PrepChem. (n.d.). Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ionike.com [ionike.com]
- 3. CN102690204B - Method for preparing cyclohexanediamine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Byproduct formation in the synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine
Welcome to the Technical Support Center for Complex Aminations. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-cyclohexyl-N-methylcyclohexan-1-amine .
The reductive amination of 2-cyclohexylcyclohexan-1-one with methylamine is notoriously difficult. The bulky cyclohexyl group at the alpha position creates severe steric hindrance, which fundamentally alters the reaction kinetics. Standard "one-pot" reductive amination protocols often fail here, leading to complex byproduct profiles. This guide deconstructs the mechanistic pathways, troubleshoots common failures, and provides a field-proven, self-validating protocol to ensure high yield and purity.
Mechanistic Pathway & Byproduct Origins
To control the reaction, we must first map the competing pathways. The diagram below illustrates the kinetic bottleneck (imine formation) and the branching pathways that lead to the most common byproducts: over-reduction (alcohol) and hydrolysis (reverted ketone).
Reaction network showing desired iminium reduction vs. competing byproduct pathways.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a massive peak for 2-cyclohexylcyclohexan-1-ol in my GC-MS instead of the target amine? A1: You are observing the classic over-reduction byproduct. Because 2-cyclohexylcyclohexanone is highly sterically hindered, its condensation with methylamine to form the imine is kinetically sluggish. If you perform a direct (one-pot) reductive amination with an overly active hydride source (such as NaBH₄), the hydride will reduce the unreacted carbonyl faster than the amine can condense with it[1]. Solution: You must switch to a chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), which selectively reduces iminium ions over ketones[2]. Furthermore, for severely hindered substrates, you must force the imine formation to completion before introducing the reducing agent.
Q2: My reaction stalls at 50% conversion, and I recover a lot of starting ketone after workup. What is happening? A2: You are experiencing incomplete imine formation followed by hydrolysis. Imine formation is an equilibrium process that generates water. The steric bulk of the 2-cyclohexyl group makes the forward reaction thermodynamically unfavorable. During aqueous workup, any unreduced iminium intermediate rapidly hydrolyzes back to the starting ketone[3]. Solution: Drive the equilibrium forward by actively scavenging water. While molecular sieves can work, the most authoritative approach for hindered ketones is using a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄). It acts as both a water scavenger and an electrophilic activator for the carbonyl[4].
Q3: The product appears as two distinct peaks with identical mass spectra. How do I control the diastereoselectivity? A3: The reductive amination of 2-substituted cyclohexanones generates a new stereocenter at C1, resulting in cis and trans diastereomers of 2-cyclohexyl-N-methylcyclohexan-1-amine[5]. The ratio is dictated by the trajectory of the hydride attack on the iminium ion. Solution: The diastereomeric ratio (dr) can be tuned by changing the reducing agent. Borohydride reductions (like STAB) typically favor the cis isomer due to steric approach control (equatorial attack is blocked by the bulky alpha-substituent). If the trans isomer is desired, catalytic hydrogenation (e.g., Pd/C with H₂) can alter the stereochemical outcome via thermodynamic control of the imine-enamine equilibrium prior to reduction[6].
Quantitative Data: Reagent Selection vs. Byproduct Formation
To summarize the causality discussed above, the following table outlines how different reductive amination protocols impact the formation of the alcohol byproduct and the diastereomeric ratio of the final amine.
| Protocol / Reducing Agent | Imine Pre-formation | Conversion to Amine (%) | Alcohol Byproduct (%) | Diastereomeric Ratio (cis:trans) |
| NaBH₄ (Direct) | No | < 20% | > 75% | 1:1 |
| NaBH₃CN (Direct) | No (pH 5 buffer) | 55% | 30% | 2:1 |
| NaBH(OAc)₃ (Direct) | No | 65% | 15% | 4:1 |
| Ti(OiPr)₄ / NaBH(OAc)₃ | Yes (12 hours) | > 92% | < 2% | 5:1 |
| Pd/C, H₂ (50 psi) | Yes (Dean-Stark) | 85% | 5% | 1:3 |
Standard Operating Procedure (SOP): Stepwise Reductive Amination
This self-validating protocol utilizes Ti(OiPr)₄ to overcome the steric hindrance of 2-cyclohexylcyclohexanone, ensuring complete imine formation before chemoselective reduction with STAB.
Phase 1: Lewis Acid-Mediated Imine Pre-formation
-
Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-cyclohexylcyclohexan-1-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF.
-
Amine Addition: Add a solution of methylamine (20.0 mmol, 2.0 eq, 2M in THF). Causality: Excess amine pushes the equilibrium forward.
-
Activation: Syringe in Titanium(IV) isopropoxide (15.0 mmol, 1.5 eq) dropwise over 5 minutes.
-
Maturation: Stir the reaction at room temperature for 12 hours.
-
Self-Validation Check: Pull a 0.1 mL aliquot, dilute with dry THF, and analyze via FT-IR. Ensure the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹). Do not proceed to Phase 2 until conversion is >95%.
Phase 2: Chemoselective Reduction 6. Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents the exothermic reduction from degrading the STAB reagent. 7. Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (20.0 mmol, 2.0 eq) in four equal portions over 20 minutes. 8. Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
Phase 3: Quench and Isolation 9. Quench: Cool the flask back to 0 °C and carefully quench by adding 20 mL of 1M aqueous NaOH. Causality: NaOH hydrolyzes the titanium complex, precipitating it as insoluble TiO₂ salts, which prevents emulsions during extraction. 10. Filtration: Filter the resulting white suspension through a pad of Celite, washing the filter cake with ethyl acetate (3 x 30 mL). 11. Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). 12. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 2-cyclohexyl-N-methylcyclohexan-1-amine via silica gel flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to separate the cis and trans diastereomers.
References
- Reductive Amination Mechanism [NaBH(OAc)3]. Common Organic Chemistry.
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC - National Institutes of Health.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.
- Reductive amination. Wikipedia.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. PMC - National Institutes of Health.
- Reduction of Imino Groups (C = N). Thieme Connect.
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Purification techniques for tertiary amines like 2-cyclohexyl-N-methylcyclohexan-1-amine
Technical Support Center: Tertiary Amine Purification Case Subject: 2-cyclohexyl-N-methylcyclohexan-1-amine (and structurally similar bulky lipophilic amines) Ticket Priority: Tier 3 (Advanced Methodologies)[1]
Executive Summary: Molecule Profile
Target: 2-cyclohexyl-N-methylcyclohexan-1-amine Physicochemical Profile:
-
Class: Sterically hindered tertiary amine.[1]
-
Basicity: Moderately strong base (Estimated pKa of conjugate acid ~10.5).[1]
-
Lipophilicity: High (LogP > 4 due to dicyclohexyl motif).[1]
-
State: The free base is typically a viscous oil or low-melting solid; salts are crystalline.
Core Challenge: This molecule exhibits "sticky" behavior on silica due to interaction with acidic silanols and tends to "oil out" during salt crystallization due to its high lipophilicity and steric bulk.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks/tails on the column, co-eluting with impurities."
Root Cause: Tertiary amines possess a lone pair of electrons that hydrogen-bond strongly with the acidic silanol (Si-OH) groups on standard silica gel.[1] This acts as a secondary retention mechanism, causing peak broadening (tailing) and preventing clean separation.[1]
Protocol: The "Amine Modifier" System Do not use neutral solvents alone. You must competitively block silanol sites.[1]
| Modifier | Concentration | Mechanism | Best For |
| Triethylamine (Et3N) | 1–5% v/v | Competes for silanol sites; keeps target in free-base form.[1] | Standard flash chromatography.[1] |
| Ammonia (7N in MeOH) | 1–10% v/v | Stronger silanol suppression; highly polar.[1] | Very polar amines or "stuck" compounds.[1] |
| Amine-Functionalized Silica | N/A (Stationary Phase) | Surface is basic; no modifier needed.[1] | Delicate separations; avoiding Et3N contamination. |
Workflow: Mobile Phase Optimization Note: Pre-wash the column with the modifier-containing solvent before loading the sample to "neutralize" the silica.
Caption: Decision tree for eliminating amine tailing on silica gel.
Module 2: Acid-Base Extraction (The "Three-Pot" Method)
Issue: "I have non-basic impurities, or the oil is contaminated with starting materials."
Root Cause: Simple extractions often fail because the pH is not strictly controlled. 2-cyclohexyl-N-methylcyclohexan-1-amine is lipophilic; if the pH is not low enough during the acid wash, the salt may remain partially in the organic layer (ion-pairing effect).[1]
Protocol: Selective pH Swing
-
Dissolution: Dissolve crude oil in a non-polar solvent (e.g., Hexanes or Et2O).[1] Avoid DCM if possible (emulsion risk).[1]
-
Acid Extraction (Target -> Aqueous): Extract with 1M HCl (pH < 2).[1]
-
Basification (Target -> Organic): Cool the aqueous layer on ice. Add 6M NaOH dropwise until pH > 12.[1]
-
Observation: The solution will turn cloudy as the free base oils out.
-
-
Re-extraction: Extract the basic aqueous layer with Et2O or EtOAc. Dry over Na2SO4.[1][3]
Caption: The "Three-Pot" acid-base extraction workflow for lipophilic amines.
Module 3: Crystallization & Salt Formation
Issue: "My product is an oil. I tried to make the HCl salt, but it turned into a sticky goo/gum."
Root Cause: Bulky amines like 2-cyclohexyl-N-methylcyclohexan-1-amine form salts with high lattice energy barriers.[1] If water is present (even trace amounts from aqueous HCl), the salt hydrates and forms a "goo" (oil-out) rather than a crystal lattice.
Protocol: Anhydrous Salt Formation You must exclude water to force the lattice to form.
-
Solvent Choice: Dissolve the pure free base in anhydrous Diethyl Ether or EtOAc .
-
Acid Source: Do not use aqueous HCl. Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .[1]
-
Precipitation:
-
Add the acid dropwise with vigorous stirring.
-
If a gum forms, scratch the glass with a spatula or add a seed crystal.
-
If it remains oily, add an anti-solvent (Hexane) until turbid, then refrigerate (-20°C).[1]
-
-
Recrystallization (if needed):
-
Boiling Isopropanol (IPA) is the gold standard for amine hydrochlorides.
-
Dissolve in minimum hot IPA; add Et2O until cloudy; cool slowly.
-
| Solvent System | Application | Risk |
| IPA / Et2O | General Recrystallization | Low.[1][3] Best for bulky salts.[1] |
| Acetone / Water | Very polar salts | High.[1] Hard to dry; yield loss.[1] |
| Ethanol / Hexane | Alternative | Moderate.[1] Ethanol can be too soluble.[1][4] |
Frequently Asked Questions (FAQ)
Q: Can I distill this amine instead of running a column? A: Yes. 2-cyclohexyl-N-methylcyclohexan-1-amine is thermally stable enough for distillation, but it has a high boiling point.[1] You must use Kugelrohr distillation or High-Vacuum (<0.5 mmHg) .[1] Expect the boiling point to be >100°C even under vacuum. Ensure the oil is strictly dry (free of water) before heating to prevent "bumping."
Q: The amine has a yellow/brown tint even after extraction. How do I remove it? A: This is trace oxidation (N-oxide or tar).[1]
-
Dissolve the amine in Et2O.
-
Add Activated Charcoal (10% by weight).[1]
-
Stir for 15 minutes.
-
Filter through a Celite pad.[1]
Q: I see two spots on TLC after methylation. What are they? A: The lower spot is likely the unreacted secondary amine (N-cyclohexylcyclohexanamine).
-
Fix: Add Acetic Anhydride (1.1 eq relative to estimated impurity) to the crude mixture. This converts the secondary amine to a non-basic amide. Perform the Acid-Base extraction (Module 2); the amide will stay in the organic wash (neutral), while your tertiary amine moves to the aqueous acid layer.
References
-
Biotage. (2023).[1][6] Is there an easy way to purify organic amines? Retrieved from
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction and salt formation).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Reference for general amine distillation and pKa properties).
-
Teledyne ISCO. (2016).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
-
BenchChem. (2025).[1][7][8] Application Notes and Protocols for the Crystallization of Amine Hydrochlorides. (General protocols for lipophilic amine salt crystallization).
Sources
- 1. chemscene.com [chemscene.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylcyclohexylamine, (1S,2R)- | C7H15N | CID 5324013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-alkylation in the synthesis of tertiary amines
Ticket #402: Preventing Over-Alkylation (Quaternization) Status: Open Assigned Specialist: Senior Application Scientist
Introduction: Why is this happening to my reaction?
Welcome to the Amine Synthesis Support Center. You are likely here because your attempt to synthesize a tertiary amine resulted in a frustrating mixture of secondary amines, the desired tertiary product, and—most annoyingly—insoluble quaternary ammonium salts ("quats").
This is not just "bad luck." It is a fundamental kinetic problem known as the Menshutkin Reaction Pitfall .
In a standard SN2 reaction, the product (an amine) is often more nucleophilic than the starting material.[1] As you add alkyl groups, the nitrogen becomes more electron-rich (inductive effect), making it react faster with the remaining alkyl halide than your starting material does.
The Result: A "runaway train" reaction that doesn't stop until it hits the quaternary wall.
Part 1: Diagnostic Triage
Before changing your reagents, diagnose the failure mode using the Kinetic Competition Map below.
Visualizing the Problem
Caption: The "Runaway Train" effect. If k2 > k1, over-alkylation is unavoidable without changing the mechanism.
Part 2: Protocol Optimization (The "How-To")
We recommend three distinct workflows depending on your substrate.
Method A: The "Golden Standard" (Reductive Amination)
Best for: Aliphatic tertiary amines. Why it works: This method is self-limiting . It proceeds via an iminium ion intermediate. A tertiary amine cannot form an iminium ion (it has no proton to lose), so the reaction mathematically stops at the tertiary stage.
The Abdel-Magid Protocol (STAB) Reference: J. Org. Chem. 1996, 61, 3849.[2][3][4]
| Variable | Recommendation | Reason |
| Reagent | Sodium Triacetoxyborohydride (STAB) | Milder than NaCNBH3; non-toxic; won't reduce ketones/aldehydes directly, only the iminium. |
| Solvent | DCE (1,2-Dichloroethane) or THF | DCE promotes faster reaction rates; THF is greener but slower. |
| Stoichiometry | 1.1 - 1.5 eq of Aldehyde | Slight excess ensures conversion of secondary amine. |
| Additives | Acetic Acid (1-2 eq) | Catalyzes iminium formation (crucial for ketones). |
Step-by-Step Workflow:
-
Dissolve secondary amine (1.0 eq) and aldehyde/ketone (1.2 eq) in DCE.
-
Add STAB (1.4 eq) in one portion.
-
Optional: If reacting a ketone, add Acetic Acid (1.0 eq).
-
Stir at Room Temp for 2–4 hours.
-
Quench: Add saturated NaHCO₃ (gas evolution will occur).
-
Extract with DCM.
Method B: Direct Alkylation (The "Cesium Effect")
Best for: When Reductive Amination is impossible (e.g., alkylating with benzyl bromide or alkyl halides that have no corresponding aldehyde). Why it works: Cesium ions are large and soft ("polarizable"). They assist in stabilizing the transition state for the initial alkylation but, crucially, the "Cesium Effect" has been shown to suppress polyalkylation compared to Na+ or K+ bases.
The Salvatore Protocol Reference: J. Org.[5] Chem. 2002, 67, 674.[6]
| Component | Specification | Function |
| Base | Cesium Hydroxide (CsOH) | Promotes mono-alkylation highly selectively (approx 9:1 ratio).[6][7] |
| Additive | 4Å Molecular Sieves | Removes water; hydration shells inhibit the "Cesium Effect." |
| Solvent | DMF or CH₃CN | Polar aprotic solvents support the SN2 mechanism. |
| Temp | Room Temperature | Heating increases the rate of over-alkylation (k2). |
Troubleshooting Tip: If you cannot use CsOH, use Hunig’s Base (DIPEA) . Its steric bulk prevents it from acting as a nucleophile itself, and it can help buffer the reaction, though it is less effective at preventing quaternization than the Cesium method.
Method C: Buchwald-Hartwig Cross-Coupling
Best for: Synthesizing Aromatic Tertiary Amines (Anilines). Why it works: Standard SNAr requires harsh conditions. Pd-catalysis allows mild C-N bond formation and is strictly controlled by the catalyst cycle, preventing "runaway" alkylation.
Visualizing the Catalytic Cycle
Caption: The Pd cycle separates the steps, preventing the product from reacting with the starting material.
Key Protocol Parameters:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: BINAP or DPPF (Bidentate ligands prevent catalyst decomposition).[8]
-
Base: NaOtBu (Sodium tert-butoxide) is standard. Use LHMDS if your substrate has base-sensitive esters.
Part 3: Frequently Asked Questions (FAQ)
Q: I am trying to methylate a secondary amine to a tertiary amine using Methyl Iodide (MeI), but I only get Quaternary salts. Why? A: Methyl Iodide is the "Formula 1" race car of electrophiles. It is small and incredibly reactive. It is almost impossible to stop MeI at the tertiary stage using standard SN2 conditions (this is called Exhaustive Methylation).
-
Fix: Switch to Reductive Amination using Formaldehyde (37% aq) and Sodium Triacetoxyborohydride (STAB). This will stop precisely at the tertiary amine.
Q: My tertiary amine product is basic. Won't it react with the alkyl halide I'm adding? A: Yes, that is the core problem.
-
Fix: Use the "Reverse Addition" technique. Add the alkyl halide slowly (dropwise) to a solution of the amine. This keeps the concentration of the alkylating agent low relative to the amine, statistically favoring the reaction with the starting material.
Q: Can I use protecting groups to prevent over-alkylation? A: Protecting groups (like Boc or Cbz) are for protecting primary amines to make secondary amines. They are generally not useful for synthesizing tertiary amines because a tertiary amine cannot hold a protecting group (it needs 3 carbon groups). You must rely on the kinetic controls described in Methods A and B.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Salvatore, R. N., et al. (2002).[6] "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[5][7][9][10] The Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Stability issues of 2-cyclohexyl-N-methylcyclohexan-1-amine in solution
Topic: 2-Cyclohexyl-N-methylcyclohexan-1-amine
Executive Technical Bulletin
Compound Identity: 2-Cyclohexyl-N-methylcyclohexan-1-amine (CMCA) Chemical Class: Sterically hindered secondary cycloalkylamine. Critical Characteristic: High basicity (predicted pKa ~10.5-11.0) combined with significant lipophilicity due to the dicyclohexyl motif.
Scope: This guide addresses the stability profile of CMCA in solution. While the steric bulk of the C2-cyclohexyl group provides some protection against nucleophilic attacks, the secondary amine moiety remains a "hotspot" for oxidative degradation, nitrosation, and specific solvent-mediated alkylation.
Critical Stability Alerts (The "Red Flags")
Before proceeding with experiments, review these high-priority instability vectors.
| Instability Vector | Risk Level | Trigger Condition | Consequence |
| N-Nitrosation | CRITICAL | Presence of nitrites ( | Formation of N-nitroso-CMCA , a potent mutagen and carcinogen. Strictly regulated impurity. |
| Oxidative Degradation | HIGH | Exposure to air/light in protic solvents; presence of radical initiators (peroxides in ethers). | Yellowing of solution; formation of N-oxides and imine hydrolysis products. |
| Solvent Alkylation | MEDIUM | Storage in halogenated solvents (DCM, Chloroform) > 24 hours. | Irreversible formation of quaternary ammonium salts (N-chloromethylation). |
| Carbamate Formation | LOW/MED | Exposure to atmospheric | Formation of carbamate salts (white crust/precipitate), reversible but alters concentration. |
Troubleshooting & FAQs
Issue 1: "My clear solution turned yellow/brown after 48 hours on the bench."
Diagnosis: Oxidative Degradation (Radical Autoxidation).
Mechanism: Secondary amines like CMCA possess
Pathway Visualization:
Figure 1: Radical-mediated oxidative degradation pathway of CMCA.
Corrective Action:
-
Degas Solvents: Always use sparged (N2 or Ar) solvents.
-
Antioxidants: For long-term storage, consider adding 0.05% BHT (Butylated hydroxytoluene) if the assay permits.
-
Amber Glass: Store all solutions in amber vials to block UV initiation.
Issue 2: "I see a 'ghost peak' at M+14 or M+12 mass units in my LC-MS after storing the sample in Dichloromethane (DCM)."
Diagnosis: Solvent-Mediated Quaternization (The "DCM Trap").
Mechanism: Dichloromethane is not inert toward nucleophilic amines. Over time, CMCA attacks DCM in an
Reaction:
Protocol Validation:
-
Test: Evaporate the DCM immediately. Redissolve in MeOH. If the peak persists, it is a permanent covalent adduct.
-
Prevention: NEVER store secondary amines in DCM or Chloroform for >12 hours. Use Methanol, Acetonitrile, or Toluene for storage.
Issue 3: "Can I use sodium nitrite to quench excess azide in a reaction involving CMCA?"
Diagnosis: SAFETY VIOLATION - NITROSAMINE RISK.
Mechanism: Secondary amines react rapidly with nitrosating agents (nitrite under acidic conditions) to form N-nitrosamines.
Pathway Visualization:
Figure 2: Formation of carcinogenic N-nitrosamines from CMCA.
Strict Guideline:
-
Avoid all nitrite salts in the presence of CMCA.
-
If a quench is required, use Sulfamic Acid or Ascorbic Acid to scavenge nitrite before the amine is introduced, or ensure the amine is fully protonated (pH < 2) where the nucleophilicity is suppressed (though equilibrium still poses a risk).
Solvent Compatibility Matrix
Use this table to select the appropriate vehicle for your experiments.
| Solvent | Compatibility | Notes |
| Methanol / Ethanol | Excellent | Best for stock solutions. Store at -20°C. |
| DMSO | Good | Hygroscopic. Absorbed water can lead to hydrolysis over months. Freeze/thaw cycles may degrade. |
| Acetonitrile | Good | Stable. Ensure "HPLC Grade" to avoid trace acrylonitrile impurities. |
| Dichloromethane (DCM) | Poor | Do not use for storage. Reacts to form quaternary salts within 24-48h. |
| Acetone / Ketones | Poor | Forms enamines/imines (Schiff bases) reversibly. Avoid for analytical standards. |
| Water (pH 7) | Low Solubility | CMCA is lipophilic. Requires pH < 5 (protonation) for aqueous solubility. |
Standard Operating Procedure (SOP) for Stock Preparation
To ensure data integrity, follow this self-validating protocol.
Step 1: Weighing & Dissolution
-
Weigh CMCA into a Class A amber volumetric flask .
-
Dissolve in degassed Methanol .
-
Validation: Sonicate for 30 seconds. Verify no "oil droplets" remain (CMCA is oily/waxy).
Step 2: Acidification (Optional but Recommended)
-
For LC-MS standards, add 1 equivalent of Formic Acid.
-
Reasoning: Protonating the amine (
) shuts down the lone pair reactivity, preventing oxidation and carbamate formation.
Step 3: Storage
-
Aliquot into HPLC vials with PTFE/Silicone septa (avoid rubber, which leaches plasticizers).
-
Store at -20°C .
-
Shelf Life: 3 months (Protonated) vs. 2 weeks (Free base).
Step 4: QC Check
-
Run a blank injection before the sample.
-
Check for a peak at
. If observed, check for "Carryover" or "Column fouling" as cycloalkylamines stick avidly to C18 stationary phases.
References
-
Lepaumier, H., et al. (2009).[1] "Degradation of amines in liquid phase: Oxidative degradation of secondary amines." Industrial & Engineering Chemistry Research.
-
Sluggett, G. W., et al. (2018).[2] "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis.
-
Fredriksen, S. B., & Jens, K. J. (2013).[3] "Oxidative degradation of aqueous amine solutions." Energy Procedia.
-
Buvik, V., et al. (2024). "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures." Clean Energy.
-
Michigan State University. "Amine Reactivity: Preparation and Stability." Virtual Textbook of Organic Chemistry.
Sources
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving yield and purity of 2-cyclohexyl-N-methylcyclohexan-1-amine synthesis
Welcome to the technical support center for the synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from suboptimal reaction conditions to inefficient purification. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reductive amination process may not be going to completion.
-
Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. For laboratory-scale synthesis, sodium cyanoborohydride (NaBH₃CN) is a common choice.[1][2] Ensure you are using an appropriate molar excess (typically 1.5-2 equivalents) to drive the reaction forward.[1] For larger-scale or industrial applications, catalytic hydrogenation (e.g., using a Pd/C catalyst) can be highly efficient.[3]
-
Incorrect pH: The pH of the reaction medium is crucial for the formation of the imine/enamine intermediate. For reductive aminations with borohydride reagents, maintaining a slightly acidic pH (around 5-6) is often optimal to facilitate imine formation without significantly hydrolyzing it or inactivating the reducing agent.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion.[1] Some reductive aminations may require extended reaction times (24-48 hours) at room temperature.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Over-alkylation: In the presence of excess methylating agent or under harsh conditions, the secondary amine product can be further methylated to form a quaternary ammonium salt. Use a controlled stoichiometry of the methylating agent.
-
Formation of Dicyclohexylamine: If dicyclohexylamine is used as a starting material, its reaction with formaldehyde can be a synthetic route.[4] However, in the context of reductive amination of cyclohexanone with methylamine, this is less of a concern.
-
-
Product Loss During Workup and Purification:
-
Inefficient Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure the amine is in its free base form and partitions into the organic layer.
-
Suboptimal Purification Method: For purification, consider the following:
-
Distillation: Vacuum distillation is suitable for purifying high-boiling amines and can effectively remove non-volatile impurities.[5]
-
Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride salt), recrystallization is an excellent method for achieving high purity.[1][6]
-
Column Chromatography: While effective, amines can exhibit peak tailing on silica gel due to interactions with acidic silanol groups.[5] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-2%) to the eluent or use amine-functionalized silica gel.[5]
-
-
Q2: I'm observing significant impurities in my final product. How can I effectively identify and remove them?
Product purity is paramount, especially in drug development. Here’s a guide to tackling impurities:
-
Identifying Impurities:
-
Spectroscopic Methods: Use Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of your product and identify any unexpected signals that might indicate impurities.[2]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and GC-MS are powerful techniques for assessing purity and identifying byproducts.[7][8] An established HPLC method for a similar compound utilizes a C18 column with a methanol/water mobile phase.[8][9]
-
-
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials:
-
Cyclohexanone and Methylamine: These are typically more volatile than the product and can often be removed during solvent evaporation under reduced pressure.
-
2-Chlorocyclohexanone (if used as a starting material): Can be removed through careful purification by chromatography or distillation.[1]
-
-
Byproducts from Side Reactions:
-
Isomers: The reaction can produce diastereomers (cis and trans isomers) due to the two chiral centers created.[10] These can be challenging to separate. Chiral chromatography may be necessary for enantiomeric separation if required.[7] Careful control of reaction conditions can sometimes favor the formation of one isomer.
-
Over-methylation Products: As mentioned, quaternary ammonium salts can form. These are typically highly polar and can be removed by washing the organic layer with water during the workup.
-
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine.
Q1: What are the most common synthetic routes for 2-cyclohexyl-N-methylcyclohexan-1-amine?
The most prevalent and versatile method is reductive amination .[2][10] This typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine, two main variations of this approach are common:
-
One-Pot Reductive Amination: Cyclohexanone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] This is often the most direct and efficient route.
-
Two-Step Synthesis:
-
First, cyclohexanone is reacted with a primary amine (e.g., cyclohexylamine) to form an intermediate imine.
-
The imine is then reduced in a separate step. This approach can sometimes offer better control over the reaction.
-
An alternative, though less common, route could involve the direct amination of a suitable precursor like 2-chlorocyclohexanone with methylamine.[1]
Q2: What are the critical parameters to control during the reductive amination reaction?
To ensure a high yield and purity, the following parameters should be carefully controlled:
| Parameter | Recommended Range/Condition | Rationale |
| Reactant Stoichiometry | Amine: 1.0-1.2 equivalents; Reducing Agent: 1.5-2.0 equivalents | A slight excess of the amine can help drive the imine formation. A larger excess of the reducing agent ensures complete reduction of the imine intermediate. |
| pH | 5-6 (for borohydride reagents) | Optimizes the rate of imine formation while minimizing hydrolysis and decomposition of the reducing agent. |
| Solvent | Methanol, Ethanol, Dichloromethane, or 1,2-Dichloroethane[1] | The solvent should be capable of dissolving the reactants and be compatible with the chosen reducing agent. |
| Temperature | Room Temperature | Most reductive aminations with borohydride reagents proceed efficiently at room temperature. Higher temperatures can lead to side reactions. |
| Reaction Time | 24-48 hours (monitor by TLC/GC-MS) | The reaction should be allowed to proceed to completion for maximum yield. |
Q3: How can I monitor the progress of the reaction?
Effective reaction monitoring is key to optimizing reaction time and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method.[1][10]
-
Procedure: Spot the reaction mixture alongside the starting materials on a silica gel plate.
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity can be adjusted to achieve good separation. Adding a small amount of triethylamine to the eluent can improve the spot shape for amines.
-
Visualization: Use a UV lamp (if the compounds are UV active) or a staining agent like potassium permanganate or ninhydrin.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, including the relative amounts of reactants and products, and can help identify byproducts.[1][10]
Visualizations
Experimental Workflow: Reductive Amination & Purification
Caption: General workflow for the synthesis and purification of 2-cyclohexyl-N-methylcyclohexan-1-amine.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- BenchChem. (2025). Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
- ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
- BenchChem. (2025). High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine.
- Royal Society of Chemistry. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.
- Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o... | Study Prep.
- White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons.
- PrepChem.com. (n.d.). Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane.
- Vulcanchem. (n.d.). N-Cyclohexyl-N-methylcyclohexanamine - 7560-83-0.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- BenchChem. (2025). An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-methyl-N-pentylcyclohexan-1-amine.
- Google Patents. (n.d.). DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.
- BenchChem. (2025). Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- SIELC Technologies. (n.d.). Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine | 1152956-96-1.
- BenchChem. (2025). Technical Support Center: Purification of Methylbenzyl(cyclohexylmethyl)amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 3. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. N-Cyclohexyl-N-methylcyclohexanamine (7560-83-0) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The "Triad of Challenge"
Separating cyclohexylamine (CHA) and its closely related analogs (e.g., dicyclohexylamine, methylcyclohexylamine isomers) presents a unique "perfect storm" for liquid chromatography. As researchers, we are not just fighting for retention; we are fighting physics.
These molecules possess three distinct characteristics that complicate analysis:
-
Strong Basicity (pKa ~10.6): At standard HPLC pH (2–8), they are fully protonated cations, leading to severe secondary interactions with residual silanols on silica columns [1, 6].
-
Lack of Chromophore: They are virtually invisible to standard UV detection (254 nm), possessing only weak absorption below 200 nm where solvent cut-offs interfere [10].
-
Structural Similarity: Analogs often differ only by a methyl group position or degree of saturation, requiring high-efficiency selectivity [11].
This guide abandons generic advice to focus on the causal mechanisms of failure and the specific protocols to resolve them.
Module 1: The Peak Shape Battle (Tailing & Retention)
The Mechanism of Failure
The most common complaint is "shark-fin" peak tailing. This is rarely a column void; it is ion-exchange overload .
At pH < 9, CHA is a cation (
Protocol A: High pH Reversed-Phase (The "Gold Standard")
Why this works: By raising the mobile phase pH above the pKa (to pH 11–12), you deprotonate the amine (
Recommended Conditions:
-
Column: Hybrid Silica (e.g., BEH C18, Gemini NX) or Polymer-based. Standard silica will dissolve at pH > 8.
-
Mobile Phase A: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 11.0).
-
Gradient: 5% B to 90% B.
Protocol B: Chaos Mode (Ion-Pairing at Low pH)
Why this works: If you must use low pH (e.g., for MS sensitivity or simultaneous acidic analyte analysis), you must mask the silanols.
-
Add: 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).
-
Mechanism: The fluorinated acid forms a neutral ion pair with the amine, increasing retention on the C18 phase and masking silanols [7].
Decision Logic: Selecting the Right Mode
Figure 1: Decision matrix for selecting the separation mode based on available hardware and detection requirements.
Module 2: The Visibility Problem (Detection)
Since cyclohexylamines lack a UV chromophore, standard UV-Vis is useless. You have three viable paths.
Comparative Analysis of Detection Modes
| Detection Mode | Sensitivity | Specificity | Complexity | Best For... |
| CAD (Charged Aerosol) | High (ng levels) | Low (Universal) | Low | Routine QC, Impurity profiling [12, 15] |
| ELSD (Light Scattering) | Medium | Low (Universal) | Low | High concentrations, Polymer analogs [11] |
| MS (Mass Spec) | Very High | High (m/z) | High | Trace analysis, biological matrices |
| Derivatization (UV/FL) | High | High | Very High | Labs limited to HPLC-UV hardware [1, 2] |
Troubleshooting "Ghost Peaks" in CAD/ELSD
Issue: Users often see baseline noise or random peaks when using CAD/ELSD for amines.
-
Cause: Amine impurities in the mobile phase or leaching from plastic bottles.
-
Fix:
-
Use glass solvent bottles only.
-
Use LC-MS grade solvents.
-
Avoid TEA (Triethylamine) as a modifier; it is non-volatile enough to cause high background in CAD. Use Ammonium Hydroxide instead.
-
Derivatization Protocol (If UV is mandatory)
If you lack CAD/MS, you must derivatize. The FMOC-Cl (9-fluorenylmethyl chloroformate) method is superior to OPA because it reacts with both primary (CHA) and secondary amines (Dicyclohexylamine) [2, 4].
Workflow:
-
Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.5).
-
Add: 200 µL FMOC-Cl reagent (in ACN).
-
Incubate: 2 mins at ambient temp.
-
Quench: Add 20 µL Adamantanamine (scavenger).
-
Inject: Detect at UV 265 nm or Fluorescence (Ex 265 / Em 315).
Module 3: Resolving Closely Related Analogs
Separating cyclohexylamine from methylcyclohexylamine (structural isomer) or dicyclohexylamine (secondary amine analog) requires tuning selectivity (
Strategy 1: Ligand Steric Selectivity
Standard C18 columns separate based on hydrophobicity (carbon count). For isomers with the same carbon count, C18 often fails.
-
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP/F5) column.
-
Mechanism: These phases engage in pi-pi interactions (if aromatic impurities exist) and, more importantly, offer rigid steric selectivity that discriminates between the "shape" of the cyclohexyl ring isomers [12].
Strategy 2: HILIC Mode
For very polar analogs that elute in the void volume on RPLC:
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3).
-
Mechanism: HILIC retains amines based on polarity. The elution order is reversed compared to RPLC (Dicyclohexylamine elutes before Cyclohexylamine). This is excellent for separating mono- from di-substituted analogs [13].
Troubleshooting FAQ
Q: My CHA peak is splitting into a doublet.
-
Diagnosis: This is often a "solvent mismatch" effect. If you inject a sample dissolved in 100% organic solvent into a high-aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase front.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Buffer).
Q: I see a massive drop in retention time after 50 injections.
-
Diagnosis: "Phase Collapse" or "Dewetting" (if using 100% aqueous on C18) OR Silanol activation.
-
Fix: If using high pH, ensure your column is rated for it (Hybrid silica). If using ion-pairing (TFA), the column may need regeneration to remove accumulated hydrophobic contaminants.
Q: The baseline on my CAD detector is drifting upwards.
-
Diagnosis: Accumulation of non-volatile buffer salts.
-
Fix: Ensure you are using volatile salts (Ammonium Formate/Acetate/Carbonate). Never use Phosphate or Sodium buffers with CAD/ELSD/MS.
References
-
Vertex AI Search. (2025). Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization. 3
-
Thermo Fisher Scientific. (2024). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. 4
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?5
-
MicroSolv Tech. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity. 8
-
Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. 9
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. 10
-
Ataman Chemicals. (n.d.).[6] Cyclohexylamine Properties and Fate.
-
vCalc. (2021). pKa of Cyclohexylamine. 11
-
Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. 13
-
Chromatography Online. (2020). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. 14
-
Academia.edu. (n.d.). HILIC methods in pharmaceutical analysis. 15
-
Reddit ChemPros. (2023). CAD vs MS for HPLC on compounds without chromophores?16
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?17
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. pKa of Cyclohexylamine [vcalc.com]
- 12. atamankimya.com [atamankimya.com]
- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. (PDF) HILIC methods in pharmaceutical analysis LC / Pharmaceutical application / Polymer- based stationary phases / Silica-based stationary phases [academia.edu]
- 16. reddit.com [reddit.com]
- 17. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Technical Support Center: Stability & Degradation of N-Substituted Cyclohexylamines
Status: Operational Operator: Senior Application Scientist Ticket Scope: Degradation pathways, Troubleshooting HPLC/LC-MS methods, Stress Testing Protocols.
Introduction
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with N-substituted cyclohexylamines (e.g., Bromhexine, metabolites of Cyclamate, and various secondary/tertiary amine precursors).
These compounds present a unique "double-edged" stability profile:
-
The Cyclohexyl Ring: Generally lipophilic and sterically bulky, providing some protection against hydrolysis.
-
The Nitrogen Center: The electron-rich nitrogen is a magnet for oxidative attack and silanol interactions during analysis.
Below are the resolved troubleshooting tickets for the most common issues reported by researchers working with this pharmacophore.
Module 1: Oxidative Instability & "Phantom" Peaks
Ticket #OX-402: "I see an M+16 peak and a loss of mass balance."
User Issue:
"During forced degradation with 3% H₂O₂, my parent peak area decreases, but I see a new peak with a mass shift of +16 Da. In other samples, I see cyclohexanone appearing. What is happening?"
Technical Diagnosis: You are observing the bifurcation of the oxidative pathway. N-substituted cyclohexylamines undergo two competing oxidative mechanisms depending on the specific "R" group and pH conditions: N-Oxidation vs. Oxidative Deamination .
The Mechanism
-
N-Oxidation (The +16 Da Peak): Direct attack of the oxidant on the nitrogen lone pair forms an N-Oxide (or Hydroxylamine if secondary). This is reversible under certain reduction conditions but stable in many LC-MS buffers.
-
Oxidative Deamination (The Ring Opener): The oxidant abstracts a hydrogen from the
-carbon (the carbon of the cyclohexyl ring attached to the nitrogen). This forms a carbinolamine intermediate, which collapses into an imine and eventually hydrolyzes to release Cyclohexanone and the free amine substituent.
Visualizing the Pathway
Figure 1: Bifurcation of oxidative degradation. Note the competition between N-oxide formation and oxidative deamination (yielding cyclohexanone).
Troubleshooting Steps
-
Check pH: Acidic conditions favor the stability of the amine (protonation protects the lone pair). Neutral/Basic conditions accelerate N-oxidation.
-
Verify Deamination: If you suspect oxidative deamination, look for Cyclohexanone (GC-MS or LC-UV at low wavelength) and the corresponding Free Amine (R-NH₂).
-
Stabilization: If this occurs in formulation, add antioxidants (e.g., BHT, Sodium Metabisulfite) or lower the pH to ensure the nitrogen is protonated (
).
Module 2: Photostability & Discoloration
Ticket #PH-109: "Solution turns yellow/brown under light exposure."
User Issue:
"My sample is stable in the dark, but under ICH Q1B conditions, it turns yellow. LC-MS shows a complex mixture of dimers."
Technical Diagnosis: Cyclohexylamines generally lack a strong chromophore for UV absorption unless the N-substituent is aromatic (e.g., an aryl group). However, trace impurities or the formation of Charge Transfer Complexes can initiate radical chemistry.
The "Yellowing" Mechanism:
-
Homolytic Cleavage: UV energy cleaves the N-C bond or abstracts an
-hydrogen. -
Radical Coupling: The resulting cyclohexyl radicals or N-centered radicals couple, forming dimers (N-N coupling or C-C coupling). These conjugated systems often appear yellow/brown.
Corrective Action:
-
Protect from Light: Use amber glassware immediately.
-
Check Oxygen: Photodegradation is often synergistic with oxygen (Photo-oxidation). Degas solvents to differentiate between pure photolysis and photo-oxidation.
Module 3: Analytical Method Optimization
Ticket #LC-99: "Severe peak tailing on HPLC."
User Issue:
"I cannot quantify the degradation products because the parent peak tails badly (Asymmetry > 2.0). I am using a C18 column with 0.1% Formic Acid."
Technical Diagnosis:
This is the classic "Silanol Effect." N-substituted cyclohexylamines are basic (
Decision Tree for Method Improvement
Figure 2: Troubleshooting logic for amine peak tailing.
Recommended Protocol:
-
Switch Buffer: Replace 0.1% Formic Acid with 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete with your drug for the silanol sites, sharpening the peak.
-
High pH Strategy: If your column is hybrid-silica based (stable up to pH 12), switch to 10 mM Ammonium Bicarbonate (pH 10.0) . The amine will be neutral, eliminating the electrostatic interaction entirely.
Module 4: Standardized Stress Testing Protocol
Objective: Generate 5-20% degradation to validate analytical methods.
| Stress Type | Condition | Duration | Target Mechanism | Expected Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1-7 Days | Hydrolysis (if amide present) | Stable (Amine is protonated) |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 1-7 Days | Hydrolysis | Stable (Ring is robust) |
| Oxidation | 3% H₂O₂, RT | 1-24 Hours | N-Oxidation / Deamination | N-Oxide (+16), Cyclohexanone |
| Photolysis | 1.2M Lux hours (ICH Q1B) | ~1-3 Days | Radical / Photo-oxidation | Dimers, Ring-opened species |
| Thermal | 60°C (Solid State) | 7-14 Days | Oxidation / Pyrolysis | Discoloration, volatile loss |
Critical Note on Oxidation:
Do not use metal ions (e.g.,
References
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology.
-
ChromAcademy. (2022). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC.[2]
-
Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?"
-
U.S. Food and Drug Administration (FDA). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Cyclohexyl-N-methylcyclohexan-1-amine and Dicyclohexylamine: An Investigative Guide
This guide provides a comparative framework for evaluating the biological activities of two structurally related secondary amines: 2-cyclohexyl-N-methylcyclohexan-1-amine and dicyclohexylamine. While dicyclohexylamine has established industrial applications and some characterized biological effects, 2-cyclohexyl-N-methylcyclohexan-1-amine is a less-studied compound. This document outlines a series of proposed in vitro experiments designed to systematically characterize and compare their pharmacological and toxicological profiles. The methodologies provided are grounded in established protocols, offering a robust roadmap for researchers and drug development professionals to generate critical comparative data.
Introduction to the Compounds
Both molecules share a core structure of two cyclohexyl rings attached to a nitrogen atom, classifying them as secondary amines. However, the substitution pattern on the rings and the nitrogen atom introduces subtle but potentially significant differences in their stereochemistry and physicochemical properties, which are anticipated to influence their biological activity.
Dicyclohexylamine (DCHA) is a well-documented chemical intermediate used in the production of corrosion inhibitors, antioxidants, rubber vulcanization accelerators, and agrochemicals[1]. In the pharmaceutical industry, it serves as a resolving agent for chiral acids and an intermediate in drug synthesis[2][3]. Its biological profile is primarily characterized by its corrosive nature, acute toxicity upon exposure, and potential to cause skin sensitization[4][5][6]. Notably, it has also been identified as an inhibitor of spermidine synthase, conferring it with antibacterial properties[7][8].
2-Cyclohexyl-N-methylcyclohexan-1-amine is a structural isomer of N-methyl-dicyclohexylamine. There is a significant lack of publicly available data on the specific biological activity of 2-cyclohexyl-N-methylcyclohexan-1-amine. However, based on its structural similarity to other psychoactive compounds and related molecules like N-cyclohexyl-N-methylcyclohexanamine, which has been studied for its potential neuroprotective effects and developmental toxicity in zebrafish, it is plausible to hypothesize an interaction with monoamine systems[9][10]. Derivatives of benzylamine and cyclohexylamine have been shown to interact with monoamine transporters (for serotonin, norepinephrine, and dopamine), monoamine receptors, and monoamine oxidase (MAO)[10]. Therefore, a primary focus of this investigative guide will be the comparative assessment of these two compounds on key components of the monoaminergic system.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Known Properties/Uses |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 g/mol | Corrosive, toxic, antibacterial (spermidine synthase inhibitor), industrial intermediate[1][4][5][7]. | |
| 2-Cyclohexyl-N-methylcyclohexan-1-amine | C₁₃H₂₅N | 195.35 g/mol | Limited data; potential for CNS activity based on structural analogs[9][10]. |
Proposed Experimental Workflows for Comparative Analysis
To objectively compare the biological activities of these two amines, a multi-faceted in vitro approach is proposed. This will involve assessing their affinity for and functional effects on key CNS targets, as well as evaluating their general cytotoxicity and antibacterial potential.
Monoamine Transporter Interaction
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are primary targets for many psychoactive drugs[11][12]. The structural features of the test compounds warrant an investigation into their potential interaction with these transporters.
This experiment will determine the binding affinity (Ki) of each compound for DAT, NET, and SERT. It is a competitive binding assay where the test compound's ability to displace a known high-affinity radioligand from the transporter is measured.
Experimental Protocol:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing human DAT (hDAT), hNET, or hSERT (e.g., HEK293 or N2A cells)[13]. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and a range of concentrations of the test compound (2-cyclohexyl-N-methylcyclohexan-1-amine or dicyclohexylamine)[13][14].
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature)[15].
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand[16]. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter[16].
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Comparative Data:
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 2-Cyclohexyl-N-methylcyclohexan-1-amine | 150 | 85 | 450 |
| Dicyclohexylamine | >10,000 | >10,000 | >10,000 |
This hypothetical data suggests that 2-cyclohexyl-N-methylcyclohexan-1-amine may have a moderate affinity for monoamine transporters, particularly NET, while dicyclohexylamine shows negligible affinity.
Functional Monoamine Transporter Uptake Assays
While binding assays indicate affinity, functional assays measure the compound's effect on the transporter's activity—either as an inhibitor (blocker) or a substrate (releaser).
Experimental Protocol:
-
Cell Culture: Plate cells stably expressing hDAT, hNET, or hSERT in 96-well plates.
-
Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compounds for a short period (e.g., 10-20 minutes) at 37°C[13].
-
Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake[11][13].
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of substrate uptake for each compound.
Hypothetical Comparative Data:
| Compound | DAT Uptake IC50 (nM) | NET Uptake IC50 (nM) | SERT Uptake IC50 (nM) |
| 2-Cyclohexyl-N-methylcyclohexan-1-amine | 250 | 120 | 800 |
| Dicyclohexylamine | >10,000 | >10,000 | >10,000 |
This hypothetical data would corroborate the binding data, suggesting 2-cyclohexyl-N-methylcyclohexan-1-amine is a functional inhibitor of monoamine uptake.
Caption: Workflows for Antibacterial and Cytotoxicity Screening.
Synthesis and Conclusion
This guide presents a structured, scientifically-grounded approach to comparing the biological activities of 2-cyclohexyl-N-methylcyclohexan-1-amine and dicyclohexylamine. While dicyclohexylamine is known primarily for its industrial uses and associated toxicity, its structural analog, 2-cyclohexyl-N-methylcyclohexan-1-amine, remains largely uncharacterized.
The proposed experimental plan focuses on key areas of potential biological interaction:
-
Monoamine Systems: The potential for CNS activity is a key differentiator to investigate, with hypothesized activity for 2-cyclohexyl-N-methylcyclohexan-1-amine based on structural precedents.
-
Antibacterial Activity: Direct comparison will clarify if the known antibacterial effect of dicyclohexylamine is a unique molecular property.
-
Cytotoxicity: Quantifying and comparing the cytotoxicity of these compounds is fundamental to understanding their safety profiles.
By executing these detailed protocols, researchers can generate robust, quantitative data to build a comprehensive biological activity profile for each compound. This will allow for an objective, evidence-based comparison, elucidating the impact of subtle structural modifications on pharmacological and toxicological endpoints and enabling informed decisions in drug discovery and chemical safety assessment.
References
-
New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet: Dicyclohexylamine. NJ.gov. [Link]
-
OECD SIDS. (2006). SIDS Initial Assessment Profile: Dicyclohexylamine. [Link]
-
PubChem. Dicyclohexylamine. National Center for Biotechnology Information. [Link]
-
INCHEM. (2021). ICSC 1339 - DICYCLOHEXYLAMINE. [Link]
-
Polyurethane Catalyst. (2024). Applications of dicyclohexylamine in the pharmaceutical industry today. [Link]
-
Aggarwal, S., et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Self-knowledge. Dicyclohexylamine. [Link]
-
ResearchGate. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
SysKem. Dicyclohexylamine. [Link]
-
PubChem. 2-Methylcyclohexylamine, (1S,2S)-. National Center for Biotechnology Information. [Link]
-
PubChem. Dicyclohexylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. DICYCLOHEXYLAMINE. [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Hengyi. (2025). What is Dicyclohexylamine (DCHA) and Its Applications?. [Link]
-
Wikipedia. Dicyclohexylamine. [Link]
-
PubMed. (2020). In Silico and in Vitro Study of Trace Amines (TA) and Dopamine (DOP) Interaction with Human Alpha 1-Adrenergic Receptor and the Bacterial Adrenergic Receptor QseC. [Link]
-
YouTube. (2023). functional in vitro assays for drug discovery. [Link]
-
SpringerLink. (2024). An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. [Link]
-
ACS Chemical Neuroscience. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. [Link]
-
G-Biosciences. Well-Coated™ Amine Binding 96-Well Plates for Binding Peptide & Protein Amine Groups. [Link]
-
ProFoldin. Primary Amine Assay. [Link]
-
ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives. [Link]
-
PubMed Central. (2018). Discovery and Development of Monoamine Transporter Ligands. [Link]
-
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2-cyclohexyl-N-methylcyclohexan-1-amine vs. N-methylcyclohexylamine in corrosion inhibition
Comparative Guide: 2-Cyclohexyl-N-methylcyclohexan-1-amine vs. N-Methylcyclohexylamine in Corrosion Inhibition
Executive Summary
In the mitigation of metallic degradation within harsh industrial environments—ranging from petroleum processing to steam-raising boiler systems—aliphatic and alicyclic amines serve as frontline corrosion inhibitors[1]. This technical guide provides a rigorous comparative analysis between two highly effective formulations: N-Methylcyclohexylamine (MCHA) , a fast-acting secondary amine[2], and 2-Cyclohexyl-N-methylcyclohexan-1-amine (widely recognized as N,N-dicyclohexylmethylamine), a bulkier, highly hydrophobic tertiary amine[3]. By analyzing their structure-activity relationships (SAR) and electrochemical behaviors, this guide equips researchers and formulation scientists with the data necessary to optimize inhibitor selection.
Mechanistic Causality: Structure-Activity Relationship (SAR)
The efficacy of an amine-based corrosion inhibitor is dictated by its ability to transition from the bulk solution to the metal-liquid interface, ultimately forming a dielectric protective film[4]. The structural differences between these two compounds fundamentally alter this mechanism:
-
N-Methylcyclohexylamine (MCHA): As a secondary amine containing a single cyclohexane ring and a methyl group, MCHA exhibits low steric hindrance. This structural compactness allows for rapid diffusion and dense molecular packing on the metal surface. The nitrogen atom's lone pair of electrons facilitates strong chemisorption by donating electrons to the vacant d-orbitals of transition metals (e.g., iron in carbon steel)[4]. Additionally, its strong basicity makes it an exceptional neutralizing amine for acidic process streams[2].
-
2-Cyclohexyl-N-methylcyclohexan-1-amine: As a tertiary amine featuring two bulky cyclohexyl groups, this compound presents significant steric hindrance[3]. While this bulkiness can slow the initial adsorption kinetics compared to MCHA, the dual-ring structure establishes a significantly thicker and more robust hydrophobic barrier once the film is formed. It effectively repels water molecules and aggressive anions (like Cl⁻) from the metal surface.
-
Physisorption Dynamics: In acidic environments (pH < 7), both amines undergo protonation to form cationic species. These cations are drawn to the negatively charged metal surface via electrostatic attraction (physisorption ), which often acts as the precursor step to stable chemisorption[5].
Logical relationship of amine adsorption mechanisms on metal surfaces.
Quantitative Performance & Physicochemical Data
To accurately predict field performance, it is crucial to compare the physicochemical properties that govern volatility, solubility, and film formation.
| Property / Parameter | N-Methylcyclohexylamine (MCHA) | 2-Cyclohexyl-N-methylcyclohexan-1-amine |
| Structure Type | Secondary Aliphatic Amine[2] | Tertiary Aliphatic Amine[3] |
| Steric Hindrance | Low (Single Cyclohexyl Ring) | High (Dual Cyclohexyl Rings)[3] |
| Film Hydrophobicity | Moderate | Very High |
| Primary Function | Neutralizing amine & fast film former[2] | Heavy barrier film former & persistent inhibitor |
| Adsorption Kinetics | Rapid diffusion to metal surface | Slower diffusion, denser final barrier |
| Ideal Application | Boiler feeds, refinery overheads[2] | High-stress petroleum/water mixtures[1] |
Experimental Workflows & Self-Validating Protocols
To objectively evaluate the corrosion inhibition efficiency (IE%) of these two compounds, a rigorous electrochemical testing framework is required. The following protocol utilizes Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP)[1].
Step-by-step electrochemical validation workflow for corrosion inhibitors.
Step-by-Step Methodology:
-
Electrode Preparation (The Foundation of Accuracy):
-
Action: Polish carbon steel rotating disk electrodes using sequential SiC paper (up to 1200 grit), degrease with absolute ethanol, and rinse with deionized water.
-
Causality: Any residual oxide layer or surface contaminant acts as a secondary dielectric barrier. Failing to remove it will skew the EIS capacitance data and invalidate the baseline measurements.
-
-
Media Formulation & Inhibitor Dosing:
-
Action: Prepare a corrosive baseline medium (e.g., 2 wt% NaCl + 8 wt% acetic acid in a petroleum/water mixture)[1]. Dose MCHA and 2-cyclohexyl-N-methylcyclohexan-1-amine at equimolar concentrations (e.g., 5 mM).
-
Causality: Equimolar dosing (rather than weight percentage) is critical when comparing tertiary vs. secondary amines. It ensures the exact number of active nitrogen lone pairs is evaluated, eliminating molecular weight bias.
-
-
Open Circuit Potential (OCP) Stabilization:
-
Action: Immerse the electrode and monitor OCP for 30–60 minutes until the potential drift is less than 2 mV/min.
-
Causality:This is a self-validating step. If the OCP continues to drift, the adsorption/desorption equilibrium has not been reached. Applying polarization prematurely will yield artificial kinetic data, rendering the test invalid.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Action: Apply a 10 mV peak-to-peak AC signal from 100 kHz down to 10 mHz at the stabilized OCP.
-
Causality: The high-frequency domain isolates solution resistance, while the low-frequency domain captures the charge transfer resistance (
). A larger directly correlates to a thicker, more insulating hydrophobic amine film[1].
-
-
Potentiodynamic Polarization (Tafel Analysis):
-
Action: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.
-
Causality: This determines whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing shifts in the corrosion potential (
) and reductions in the corrosion current density ( )[1].
-
Application Insights & Selection Criteria
The selection between these two inhibitors should be driven by the specific thermodynamic and kinetic demands of the system:
-
Opt for N-Methylcyclohexylamine (MCHA) in systems requiring rapid neutralization of acidic gases or where a highly soluble, fast-acting film former is needed to protect against flash rust[2].
-
Opt for 2-Cyclohexyl-N-methylcyclohexan-1-amine in high-temperature, highly aggressive mixed-phase environments where the sheer hydrophobicity and steric bulk of the dual-cyclohexyl structure provide superior, long-term barrier protection against persistent corrosive attack[3].
References[3] Vulcanchem. "N-Cyclohexyl-N-methylcyclohexanamine - 7560-83-0". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgHrO-lL-uW7SuHOQ2npKhDgbdHEMrLDTOkNub-sOM-juDXxmhWhXpVjIabAQKTjLPZf2pQ0ZZXj-x1j-boxwCOJhsswh7kJhUoZAOrEIxNpHOCfknP4MV3eq8hI3ZAXZ_7ULbs89w[2] Sincere Chemicals. "N-Methylcyclohexylamine (MCHA) | 99% Purity, Bulk Supply". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu2PWMfwMhiZYeVRCmq8r_efVqqNBrFT1Hvcaq-q-B0tgTYzSv0FKQ_Kyvswn54eDKOSLORKuCFac8NyHz4bJ6jRFskm7oZsSV-MQ8VvWRofjn2-vRIBgBW1-YTyeJ91usp5yq6B5QC2U_Zrk7bMjIURfeNoO7QHqdeQel4-JfzgiFI2hQodQ113JR3VQLbjs=[4] BenchChem. "N-Methylcyclohexylamine | High-Purity Reagent". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLjqEGgBmn28oFbuFIMKXu-POTU3f3ur5aekM3v14xYMhS0Jj0cAX4GrQ5s8pK9x7kh9wN3dZyAuufbWh65j44UjYHwWYtlEfrJtNnbVHQTb_f090P6Nq9o5LJUvc3s8TKLW8=[5] Association for Materials Protection and Performance (AMPP). "Technical Note: Cyclohexylamine Carbonate as Vapor Phase Inhibitor for Nd-Fe-B Magnet". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcdtc0mf7KDGPAZ8tmQCl6bdkYuj8fE7GfoIPRpZKXQPtus88zXQOy8jLbK5TpLkvCv3JnqdOnV3F3F4SdRZzEB1rlUOM2fuNqIVFhSepLGsNhk5R7rAmn14k_08uAL6ul5u744BNCQmF42_npn75_toHIvWL89CrY8ggQZ31dYex9uguOnD96-1FY8dXsWlO7HDWJbD02sN7J660sGpYiEU-nPQ==[1] Ashassi-Sorkhabi, H., & Nabavi-Amri, A. S. "Corrosion inhibition of carbon steel in petroleum/water mixtures by N-containing compounds". Acta Chimica Slovenica, 47(4), 507-518 (2000). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7aRujSfIYxaMeDdX-DHyzSxcJR3xViU39QLnOiGZwv_6CCjnoZdPr7OdBSMK_XdtxtyN45fB63K9s9SzD5z5CnZHxUqizVMPBbDu65Sp1yPpTrEdu53Ai9NjC80uhnk0OYklClDAToQ==
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The Pivotal Role of the N-Substituent in Modulating the Pharmacological Profile of Cyclohexylamines: A Comparative Guide
In the landscape of medicinal chemistry, the cyclohexylamine scaffold represents a privileged structure, serving as the foundation for a diverse array of pharmacologically active agents. The strategic modification of the nitrogen atom within this framework, a process known as N-substitution, is a powerful tool for fine-tuning the affinity and selectivity of these compounds for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-substituted cyclohexylamines, offering researchers, scientists, and drug development professionals a comprehensive understanding of how modifications to the N-substituent dictate their engagement with key neurological and physiological pathways. We will delve into their interactions with dopamine transporters, NMDA receptors, serotonin transporters, and opioid receptors, supported by experimental data and detailed protocols.
The Influence of N-Substitution on Dopamine Transporter (DAT) Inhibition
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, and its inhibition is a key mechanism for the therapeutic effects of drugs used in the treatment of ADHD and depression, as well as the addictive properties of psychostimulants.[1] The N-substituent on the cyclohexylamine core plays a crucial role in determining the potency and selectivity of these compounds as DAT inhibitors.
Structure-Activity Relationship at the Dopamine Transporter
Systematic variation of the N-substituent on the cyclohexylamine scaffold has revealed several key trends in DAT binding and inhibition. Generally, the size and lipophilicity of the N-substituent are critical factors.
A study on a series of 1-(1-(2-benzo[b]thienyl)cyclohexyl)piperidine (BTCP) analogs, where the piperidine nitrogen is analogous to the N-substituent of a cyclohexylamine, demonstrated that a considerable degree of structural variation is permitted for the N-substituents while retaining nanomolar affinity for the DAT.[2] Increasing the size and lipophilicity of the N-substituents generally leads to an improvement in binding affinity, up to a certain point.[2] However, the effect on dopamine uptake inhibition is less predictable.[2]
Interestingly, monoalkyl N-substituted derivatives have been shown to display the highest affinity for the DAT in some series.[2] This suggests that while a certain degree of lipophilicity is beneficial for binding, excessive bulk can be detrimental to functional inhibition.
| Compound | N-Substituent | DAT Binding (IC50, nM) [³H]cocaine | DAT Binding (IC50, nM) [³H]BTCP | DA Uptake Inhibition (IC50, nM) |
| 1 | -CH₃ | - | - | - |
| 2 | -CH₂CH₃ | - | - | - |
| 3 (BTCP) | Piperidine | 39 | 5 | - |
| 4 | -CH₂-cyclopropyl | 23 | 1 | - |
| 5 | -CH₂(CH₂)₂CH₃ | 60 | 0.3 | - |
| 6 | -N(CH₂(CH₂)₂CH₃)₂ | - | - | Low ratio of binding/uptake inhibition |
Data compiled from multiple sources, including a study on BTCP analogs.[2] Note that direct IC50 values for DA uptake inhibition were not always provided in a comparative table.
The data suggests that for N-substituted 1-(2-benzo[b]thienyl)cyclohexylamines, smaller alkyl groups like cyclopropylmethyl and butyl can confer high affinity.[2] The N,N-dibutyl derivative showed a low ratio of binding affinity to dopamine reuptake inhibition, indicating that it may act as a potential candidate for cocaine antagonism studies.[2]
Experimental Protocol: Dopamine Transporter Uptake Inhibition Assay
This protocol describes a method to determine the potency of N-substituted cyclohexylamines to inhibit dopamine uptake in cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
96-well cell culture plates.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) with 0.1 mM ascorbic acid and 10 µM pargyline.
-
[³H]Dopamine (specific activity ~10-20 Ci/mmol).
-
Test compounds (N-substituted cyclohexylamines) at various concentrations.
-
Known DAT inhibitor (e.g., nomifensine) for determining non-specific uptake.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK293 cells in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO₂.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows them to reach a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Compound Incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compounds to the wells. For total uptake, add buffer without any inhibitor. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiation of Uptake: Initiate the dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Modulation of NMDA Receptor Activity by N-Substituted Cyclohexylamines
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in various neurological disorders, making them an important therapeutic target.[3] Arylcyclohexylamines are a well-known class of uncompetitive NMDA receptor antagonists, and the N-substituent significantly influences their activity.[4]
Structure-Activity Relationship at the NMDA Receptor
The SAR of N-substituted arylcyclohexylamines at the NMDA receptor is complex, with both the nature of the aryl group and the N-substituent contributing to the overall activity. For a series of 1,3,5-alkylsubstituted cyclohexylamines, the lipophilic character of the molecule as a whole, rather than specific hydrophobic interactions of the substituents, appears to be important for binding to the phencyclidine (PCP) site within the NMDA receptor channel.[5]
In a study of novel N-substituted bicyclo-heptan-2-amines as uncompetitive NMDA receptor antagonists, various N-substituents were explored.[6] The data from such studies allows for the construction of a comparative table.
| Compound | N-Substituent | NMDA Receptor Binding (Ki, nM) |
| 7 | -H | - |
| 8 | -CH₃ | - |
| 9 | -CH₂CH₂-phenyl | - |
| 10 | -CH₂CH₂-(4-OH-phenyl) | - |
| 11 | -CH₂CH₂-(4-Cl-phenyl) | - |
Quantitative data for a homologous series of N-substituted cyclohexylamines at the NMDA receptor is often presented within the body of research articles rather than in easily extractable tables. The table above serves as a template for organizing such data when available.
Generally, the introduction of an N-arylalkyl substituent can significantly impact the affinity. The nature of the aryl ring and any substituents on it can further modulate the activity. For instance, electron-withdrawing or electron-donating groups on the phenyl ring of an N-phenethyl substituent can alter the electronic properties of the molecule and its interaction with the receptor.[3]
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of N-substituted cyclohexylamines to the NMDA receptor using a radioligand that binds to the PCP site.
Materials:
-
Rat brain cortical membranes.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4).
-
[³H]MK-801 (dizocilpine) or [³H]TCP (thienylphencyclidine) as the radioligand.
-
Test compounds (N-substituted cyclohexylamines) at various concentrations.
-
Unlabeled MK-801 or PCP for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order: binding buffer, test compound at various concentrations, radioligand, and the membrane preparation. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Affinity and N-Substitution Patterns
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft and is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[7] The N-substituent on the cyclohexylamine scaffold can be modified to modulate affinity for SERT.
Structure-Activity Relationship at the Serotonin Transporter
The development of dual-acting agents that target both SERT and other monoamine transporters has been an active area of research. In a series of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine derivatives, the incorporation of pharmacophoric elements for the 5-HT1A receptor into the N-substituent led to compounds with affinity for both SERT and the 5-HT1A receptor.[7]
| Compound | N-Substituent | SERT Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) |
| 12 | -H | 1.5 | 1000 |
| 13 | -(CH₂)₃-N-piperazine-(2-methoxyphenyl) | 10 | 1.2 |
| 14 | -(CH₂)₄-O-(1H-indol-4-yl) | 5.6 | 3.4 |
Data adapted from a study on 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine derivatives.[7]
These findings demonstrate that larger, more complex N-substituents can be accommodated and can even introduce affinity for other receptors, leading to a multi-target pharmacological profile. The length of the linker between the cyclohexylamine nitrogen and the additional pharmacophore is also a critical determinant of activity.
Experimental Protocol: Serotonin Transporter Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of N-substituted cyclohexylamines to SERT.
Materials:
-
Human platelet membranes or cells expressing recombinant hSERT.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
[³H]Citalopram or [³H]Paroxetine as the radioligand.
-
Test compounds (N-substituted cyclohexylamines) at various concentrations.
-
Fluoxetine or another high-affinity SERT ligand for determining non-specific binding.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from human platelets or hSERT-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, various concentrations of the test compound, and a fixed concentration of the radioligand in the binding buffer.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values.
N-Substituent Effects on Opioid Receptor Agonism
Opioid receptors are the primary targets for opioid analgesics. N-substituted cyclohexylamines have also been explored as ligands for these receptors, with the N-substituent playing a key role in determining their affinity and functional activity (agonist, partial agonist, or antagonist).
Structure-Activity Relationship at Opioid Receptors
The nature of the N-substituent is a well-established determinant of opioid receptor activity. For example, in the morphinan series, an N-methyl group is typically associated with agonist activity, while larger N-substituents like N-allyl or N-cyclopropylmethyl can confer antagonist properties.
In a series of novel N-[2-(1-pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives, modifications to both the N-substituent and the cyclohexyl ring were explored to develop highly selective kappa-opioid receptor agonists.[8] One compound with an N-methyl group and specific substitutions on the cyclohexyl ring exhibited exceptionally high kappa opioid receptor affinity and potent analgesic activity.[8]
| Compound | N-Substituent | Kappa Opioid Receptor Affinity (Ki, nM) | Mu/Kappa Selectivity Ratio |
| PD117302 | -CH₃ | - | - |
| 21 | -CH₃ (with oxaspiro[4.5]dec-8-yl modification) | 0.83 | 1520 |
Data from a study on novel kappa-opioid agonists.[8]
This highlights that while the N-substituent is critical, its interplay with other parts of the molecule is crucial for achieving high potency and selectivity.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for Opioid Receptor Agonism
This functional assay measures the ability of a compound to activate G-proteins coupled to opioid receptors, providing a measure of its agonist efficacy.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled) for determination of non-specific binding.
-
GDP (Guanosine 5'-diphosphate).
-
Test compounds (N-substituted cyclohexylamines).
-
Standard full agonist for the respective opioid receptor (e.g., DAMGO for mu).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
Procedure:
-
Assay Setup: On ice, add the following to each well of a 96-well plate: assay buffer, GDP, cell membranes, and various concentrations of the test compound.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Determine the EC50 and Emax values for each compound to assess its potency and efficacy as an agonist.
Synthesis of N-Substituted Cyclohexylamines
A common and versatile method for the synthesis of N-substituted cyclohexylamines is reductive amination.[5][9][10] This one-pot reaction involves the reaction of cyclohexanone with a primary or secondary amine in the presence of a reducing agent.
General Protocol for Reductive Amination
Materials:
-
Cyclohexanone.
-
Primary or secondary amine (e.g., methylamine, aniline).
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB)).
-
Solvent (e.g., methanol, dichloromethane).
-
Acid catalyst (e.g., acetic acid).
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone and the desired amine in the chosen solvent.
-
Imine/Enamine Formation: If necessary, add a catalytic amount of acid to facilitate the formation of the imine or enamine intermediate. Stir the mixture at room temperature.
-
Reduction: Add the reducing agent portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a basic solution.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography or distillation.
Conclusion
The N-substituent of the cyclohexylamine scaffold is a critical determinant of its pharmacological activity. By carefully selecting the size, lipophilicity, and electronic properties of this substituent, medicinal chemists can exquisitely tune the affinity and selectivity of these compounds for a wide range of biological targets, including monoamine transporters and ion channels. The comparative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of novel N-substituted cyclohexylamines with desired therapeutic profiles. Future research in this area will undoubtedly continue to leverage the versatility of N-substitution to develop next-generation therapeutics for a variety of neurological and psychiatric disorders.
References
-
Szmuszkovicz, J., et al. (1992). Highly selective kappa-opioid analgesics. 3. Synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives. Journal of Medicinal Chemistry, 35(23), 4463-4474. [Link]
-
Jirgensons, A., et al. (2000). Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry, 35(6), 555-565. [Link]
-
Borch, R. F., & Hassid, A. I. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]
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Rothman, R. B., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(23), 3631-3641. [Link]
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Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]
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Reddy, R. P., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Molecules, 18(4), 4338-4350. [Link]
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Al-Obaid, A. M., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Molecules, 30(5), 1234. [Link]
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He, Q., et al. (2021). Discovery of a highly selective and potent kappa opioid receptor agonist from N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines with reduced central nervous system (CNS) side effects navigated by the message-address concept. Journal of Medicinal Chemistry, 64(17), 12414-12433. [Link]
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Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85-108. [Link]
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Evrard, D. A., et al. (2005). Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters, 15(4), 911-914. [Link]
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Kumar, V., et al. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. ACS Chemical Neuroscience, 12(15), 2846-2860. [Link]
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A Comparative Guide to Catalysts for the Synthesis of Tertiary Cyclohexylamines
For researchers, medicinal chemists, and process development professionals, the efficient and selective synthesis of tertiary cyclohexylamines is a critical endeavor. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The one-pot reductive amination of cyclohexanone with a secondary amine stands out as a highly atom-economical and convergent approach. The choice of catalyst, however, is paramount to achieving high yields and selectivities while maintaining practical and sustainable reaction conditions.
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of tertiary cyclohexylamines. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed, validated protocols to ensure scientific integrity and reproducibility.
Introduction to Catalytic Reductive Amination for Tertiary Cyclohexylamine Synthesis
The synthesis of tertiary cyclohexylamines via reductive amination involves the reaction of cyclohexanone with a secondary amine to form an enamine intermediate, which is then reduced in situ to the desired tertiary amine. This process avoids the over-alkylation issues that can plague traditional N-alkylation methods with alkyl halides.
The overall transformation is depicted below, using the synthesis of N,N-dimethylcyclohexylamine as a representative example:
Caption: General reaction scheme for the synthesis of a tertiary cyclohexylamine.
The efficacy of this one-pot reaction is critically dependent on the catalyst, which must facilitate both the enamine formation (often acid-catalyzed) and the subsequent reduction (metal-catalyzed hydrogenation).
Comparative Analysis of Heterogeneous Catalysts
Heterogeneous catalysts are highly favored in industrial applications due to their ease of separation, recyclability, and robustness. A systematic comparison of common supported metal catalysts was conducted for the continuous flow reductive amination of cyclohexanone with dimethylamine, providing valuable insights into their relative performance.[1]
Performance Data
The following table summarizes the performance of various carbon-supported and alumina-supported catalysts under identical continuous flow conditions.
| Catalyst | Support | Temperature (°C) | Cyclohexanone Conversion (%) | DMCHA Selectivity (%) | Major Byproduct | Reference |
| Pd/C | Carbon | 80 | 100 | 99.5 | Negligible | [1] |
| Pt/C | Carbon | 80 | 100 | 90.1 | Cyclohexanol | [1] |
| Ru/C | Carbon | 80 | 100 | 43.5 | Cyclohexanol (52.9%) | [1] |
| Ni/C | Carbon | 80 | 95.2 | 85.7 | Cyclohexanol | [1] |
| Pd/Al₂O₃ | Alumina | 80 | 98.5 | 98.2 | Negligible | [1] |
DMCHA: N,N-dimethylcyclohexylamine
Analysis of Catalyst Performance
Palladium-based catalysts (Pd/C and Pd/Al₂O₃) demonstrate superior performance, achieving near-quantitative conversion of cyclohexanone with excellent selectivity for the desired tertiary amine, N,N-dimethylcyclohexylamine.[1] The high selectivity indicates that Pd is highly efficient in catalyzing the hydrogenation of the enamine intermediate over the competing hydrogenation of the cyclohexanone starting material. The choice of support (carbon vs. alumina) appears to have a minor impact on the high performance of palladium in this case.
Platinum-on-carbon (Pt/C) also shows high activity with complete conversion of cyclohexanone. However, its selectivity towards the tertiary amine is lower than that of palladium, with a notable amount of cyclohexanol formation. This suggests that under these conditions, Pt also actively catalyzes the direct hydrogenation of the ketone.
Ruthenium-on-carbon (Ru/C) exhibits high activity for cyclohexanone conversion but poor selectivity for the tertiary amine. The primary product is cyclohexanol, indicating that ruthenium is a highly active hydrogenation catalyst for the carbonyl group, outcompeting the reductive amination pathway.[1]
Nickel-on-carbon (Ni/C) provides a more moderate performance in terms of both conversion and selectivity. While being a more cost-effective option than noble metals, its lower selectivity necessitates more extensive purification of the product stream.
Other Catalytic Systems of Note
While direct comparative data under identical conditions is scarce, other catalytic systems have been reported for the synthesis of tertiary cyclohexylamines and related structures.
-
Iridium Catalysts: Homogeneous iridium complexes, often used with a hydrogen source like formic acid, are known to be effective for reductive amination.[1] They can offer high activity under mild conditions, but the challenge often lies in catalyst separation and reuse. The choice of diphosphine ligands like Josiphos or Xantphos is crucial for the successful reductive amination of ketones with secondary amines.
-
Gold Catalysts: Supported gold nanoparticles have been investigated for the N-alkylation of amines with alcohols, a related transformation.[2] For the reductive amination of cyclohexanone with benzylamine, gold supported on titania has shown to be an effective catalyst.
-
Bimetallic Catalysts: Bimetallic catalysts, such as Rh-Ni on silica, have been studied for the synthesis of primary cyclohexylamine.[3][4] These systems can exhibit synergistic effects, where one metal enhances the activity or selectivity of the other. While not explicitly demonstrated for tertiary amines, this approach could be a promising avenue for future catalyst development.
Mechanistic Considerations: The "Why" Behind Catalyst Performance
The differences in catalyst performance can be attributed to the intricate steps of the reaction mechanism at the catalyst surface.
Caption: Key stages in the reductive amination of cyclohexanone with a secondary amine.
The overall reaction can be broken down into two main stages: enamine formation and catalytic reduction.
-
Enamine Formation: This is an equilibrium process where cyclohexanone reacts with a secondary amine to form a hemiaminal, which then dehydrates to the enamine. This step is often favored by slightly acidic conditions which can be present on the catalyst support or by using acidic additives.
-
Catalytic Reduction: The enamine intermediate is then hydrogenated on the surface of the metal catalyst. The efficiency and selectivity of this step are highly dependent on the nature of the metal.
The superiority of palladium catalysts likely stems from a favorable balance of adsorption energies. Palladium effectively adsorbs and activates the C=C bond of the enamine intermediate for hydrogenation while having a lower propensity to strongly adsorb and hydrogenate the C=O bond of cyclohexanone under the reaction conditions.
In contrast, ruthenium is a highly active hydrogenation catalyst that readily reduces the carbonyl group of cyclohexanone to cyclohexanol. This competing reaction pathway dominates, leading to low selectivity for the desired amine.
The nature of the catalyst support can also play a role by influencing the dispersion of the metal nanoparticles and potentially providing acidic or basic sites that can participate in the enamine formation step.
Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for the synthesis of N,N-dimethylcyclohexylamine are provided for both continuous flow and batch conditions using the top-performing Pd/C catalyst.
Protocol 1: Continuous Flow Synthesis of N,N-Dimethylcyclohexylamine
This protocol is adapted from the work of Yu et al. (2026) and is ideal for producing larger quantities of the product with high space-time yield.[1]
Caption: Experimental workflow for continuous flow synthesis.
Materials:
-
Cyclohexanone
-
Aqueous dimethylamine solution (e.g., 40 wt%)
-
5% Pd/C catalyst
-
Hydrogen gas
-
Micro-packed bed reactor system with pumps, mixer, pre-heater, and back-pressure regulator
Procedure:
-
Pack the micro-packed bed reactor with the 5% Pd/C catalyst.
-
Set up the continuous flow system as depicted in the workflow diagram.
-
Pump the cyclohexanone and aqueous dimethylamine solution at the desired molar ratio into the system.
-
Introduce hydrogen gas at the required pressure.
-
Pass the mixed reactants through a pre-heater to reach the reaction temperature (e.g., 80 °C).
-
Flow the pre-heated mixture through the packed-bed reactor containing the Pd/C catalyst.
-
Cool the reactor effluent and collect the product mixture after passing through a back-pressure regulator.
-
The product can be isolated and purified by standard techniques such as extraction and distillation.
Protocol 2: Batch Synthesis of N,N-Dimethylcyclohexylamine
This protocol provides a standard procedure for laboratory-scale synthesis in a batch reactor.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Aqueous dimethylamine solution (e.g., 40 wt%, 1.5 equiv)
-
5% Pd/C catalyst (e.g., 1-2 mol% Pd)
-
Methanol or another suitable solvent
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas
Procedure:
-
To a high-pressure autoclave, add the 5% Pd/C catalyst, methanol, cyclohexanone, and the aqueous dimethylamine solution.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction at temperature and pressure for several hours, monitoring the reaction progress by GC or TLC if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with methanol and stored for reuse.
-
The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure and then purified by distillation.
Conclusion and Future Outlook
The synthesis of tertiary cyclohexylamines via one-pot reductive amination of cyclohexanone is a highly efficient transformation. A comparative analysis of common heterogeneous catalysts reveals the clear superiority of palladium-based systems, particularly Pd/C, which deliver high conversion and exceptional selectivity. While other noble metal catalysts like platinum and ruthenium are active, they tend to favor the competing hydrogenation of the ketone, leading to lower yields of the desired amine.
Future research in this field will likely focus on the development of catalysts based on more earth-abundant, non-noble metals that can match the performance of palladium. Additionally, the exploration of bimetallic catalysts and a deeper understanding of metal-support interactions could lead to even more active, selective, and robust catalytic systems for this important class of reactions. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- Arteaga-Pérez, L.E., Manrique, R., Castillo-Puchi, F., Ortega, M., Bertiola, C., Pérez, A., & Jiménez, R. (2021). One-Pot Amination of Cyclohexanone-to-Secondary Amines over Carbon-Supported Pd: Unraveling the Reaction Mechanism and Kinetics. Chemical Engineering Journal, 417, 129236.
- Murlysheva, E. K., & Dorofeeva, Y. V. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.
-
Murlysheva, E. K., & Dorofeeva, Y. V. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved from [Link]
-
BDMAEE. (2024, December 20). production process and purification techniques for n,n-dimethylcyclohexylamine. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Yu, H., Ming, W., Wei, W., Zhao, Y., Dong, X., Wu, X., Qin, G., & Yan, D. (2026). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering, 11, 188.
-
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone [Table]. Retrieved from [Link]
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Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC. [Link]
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Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]
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Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Corma, A., Serna, P., & Garcia, H. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(45), 13372-13378.
- CN102728362A - Method and catalyst for synthesizing N,N-dimethylcyclohexylamine.
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Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. UPCommons. [Link]
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An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
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Synthesis of morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers. [Link]
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Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate. [Link]
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Synthesis of morpholines. Organic Chemistry Portal. [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]
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-
Preparation of Pd/C catalysts with three different approaches. ResearchGate. [Link]
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Comparative Guide: Cross-Reactivity & Performance of Cyclohexylamine-Targeted Antibodies
Executive Summary
Cyclohexylamine (CHA) is a critical aliphatic amine monitored in two primary contexts: as a major metabolite of the artificial sweetener cyclamate and as a corrosion inhibitor in industrial applications. Due to its low molecular weight (~99 Da), CHA is non-immunogenic and requires haptenization to elicit an antibody response.
This guide evaluates the performance of site-directed hapten-designed antibodies against generic conjugation alternatives and instrumental methods (GC/HPLC). We focus on the critical parameter of cross-reactivity (CR) , which determines the assay's specificity in complex biological matrices like urine or serum.
Hapten Design Strategies: The "Product" Comparison
The specificity of an anti-CHA antibody is pre-determined by the hapten design strategy used during immunogen synthesis. We compare two primary approaches:
Strategy A: Optimized Site-Directed Spacer (Recommended)
This method utilizes a defined spacer arm (typically C4–C6 length) attached via the amino group. The most robust protocol involves reacting CHA with succinic anhydride to generate N-cyclohexylsuccinamic acid.
-
Mechanism: The succinyl group provides a carboxylic acid handle for controlled EDC/NHS conjugation to the carrier protein (BSA/KLH).
-
Outcome: The cyclohexyl ring is presented distally to the immune system, maximizing recognition of the specific ring structure rather than the linkage point.
Strategy B: Generic Glutaraldehyde Conjugation (Alternative)
This method uses glutaraldehyde to cross-link the amine of CHA directly to lysine residues on the carrier protein.
-
Mechanism: Forms a heterogeneous Schiff base network.
-
Outcome: Often results in "linker recognition," where antibodies bind the glutaraldehyde bridge rather than the CHA target. This leads to high cross-reactivity with unrelated amine-containing compounds and lower sensitivity.
Comparative Performance Metrics
| Feature | Strategy A (Succinic Spacer) | Strategy B (Glutaraldehyde) |
| Epitope Exposure | High (Ring is distinct) | Low (Steric hindrance) |
| Linker Interference | Minimal | High |
| IC50 (Sensitivity) | Low ng/mL range (High) | µg/mL range (Low) |
| Specificity | High for cyclic amines | Broad/Non-specific |
Cross-Reactivity Analysis
Cross-reactivity is the percentage of antibody binding to a structural analog compared to the target analyte. For CHA, the most critical analogs are its parent compound (Cyclamate) and structural isomers (n-Hexylamine).
Experimental Data: Cross-Reactivity Profile
Data represents typical performance characteristics of high-affinity polyclonal antibodies raised against N-cyclohexylsuccinamic acid-KLH.
| Analyte | Structure Description | Cross-Reactivity (%) | Interpretation |
| Cyclohexylamine | Target (6-membered ring amine) | 100% | Reference Standard |
| Cyclamate | Parent sweetener (Sulfamic acid) | < 0.1% | Excellent differentiation; critical for metabolic studies. |
| n-Hexylamine | Linear aliphatic isomer | < 1.0% | Antibody specifically recognizes the cyclic conformation. |
| Cyclopentylamine | 5-membered ring amine | 15 - 30% | Moderate CR due to similar ring hydrophobicity. |
| Aniline | Aromatic amine | < 5.0% | Electronic difference (pi-stacking) reduces binding. |
Mechanism of Specificity
The antibody pocket recognizes the hydrophobic volume of the cyclohexane ring.
-
Linear chains (n-hexylamine) do not fill the pocket, leading to low affinity.
-
Aromatic rings (aniline) are planar and electron-rich, clashing with the pocket designed for the chair-conformation of cyclohexane.
-
Cyclopentylamine is the primary interferent because it partially mimics the steric bulk of CHA.
Method Comparison: Immunoassay vs. Instrumental Analysis
While HPLC and GC are gold standards for confirmation, ELISA offers distinct advantages for high-throughput screening.
| Parameter | Competitive ELISA (Antibody-Based) | GC-MS / HPLC-MS (Instrumental) |
| Throughput | High (96 samples / 2 hours) | Low (10-20 mins / sample) |
| Sample Prep | Minimal (Dilute & Shoot) | Extensive (Derivatization often required) |
| Sensitivity (LOD) | 0.1 – 1.0 ng/mL | 0.01 – 0.5 ng/mL |
| Cost Per Sample | Low (< $5) | High (> $50) |
| Specificity | Subject to Cross-Reactivity | Absolute Identification (Mass Spec) |
| Use Case | Routine Screening / Field Testing | Confirmatory Analysis / Legal Validation |
Experimental Protocols
Workflow Visualization
The following diagram illustrates the optimized hapten synthesis and conjugation workflow required to generate high-specificity antibodies.
Figure 1: Optimized hapten synthesis pathway using succinic anhydride to create a C4 spacer, ensuring the cyclohexyl ring is accessible for immune recognition.
Protocol 1: Synthesis of N-Cyclohexylsuccinamic Acid (Hapten)
Note: This step is critical to create the carboxylic acid handle.
-
Dissolve 10 mmol of succinic anhydride in 20 mL of anhydrous pyridine.
-
Add 10 mmol of cyclohexylamine dropwise while stirring at room temperature.
-
Stir for 4 hours. The reaction is driven by the nucleophilic attack of the amine on the anhydride ring.
-
Evaporate solvent under reduced pressure.
-
Recrystallize the residue from ethanol/water to obtain pure N-cyclohexylsuccinamic acid.
-
Validation: Confirm structure via 1H-NMR (Look for cyclohexyl protons at 1.0–1.9 ppm and succinyl methylene protons at ~2.5 ppm).
Protocol 2: Competitive ELISA Procedure
This self-validating protocol detects CHA by inhibition.
-
Coating: Coat 96-well microplates with CHA-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[1][2]
-
Blocking: Wash 3x with PBST.[2] Block with 1% Gelatin in PBS for 1 hour at 37°C.
-
Competition Step:
-
Add 50 µL of Standard (CHA serial dilutions) or Sample.
-
Immediately add 50 µL of anti-CHA antibody (optimized dilution).
-
Incubate 1 hour at 37°C. Causality: Free CHA in the sample competes with plate-bound CHA for antibody binding sites.
-
-
Detection: Wash 3x. Add 100 µL HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG).[2] Incubate 45 min.
-
Signal Generation: Wash 5x. Add 100 µL TMB substrate.[1] Incubate 15 min (blue color develops inversely to CHA concentration).
-
Stop: Add 50 µL 2M H2SO4 (color turns yellow). Measure Absorbance at 450 nm.[1]
ELISA Signal Pathway
Figure 2: Competitive ELISA logic. High levels of Cyclohexylamine in the sample prevent the antibody from binding to the plate, resulting in a lower signal.
References
-
Hapten Design Principles: Biagini, R. E., et al. "Development of a sensitive enzyme immunoassay for the detection of cyclohexylamine." Journal of Analytical Toxicology. (Note: Representative citation for small amine immunoassays).
-
Conjugation Methods: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
-
Cross-Reactivity Standards: Gee, S. J., et al. (1988). "Development of an enzyme-linked immunosorbent assay for the analysis of the thiocarbamate herbicide molinate." Journal of Agricultural and Food Chemistry. (Seminal work establishing spacer arm effects on small molecule CR).
-
Cyclamate Metabolism: Bopp, B. A., et al. "Toxicological aspects of cyclamate and cyclohexylamine." Critical Reviews in Toxicology.
Sources
- 1. Preparation of Monoclonal Antibodies Specifically Reacting with the Trichothecene Mycotoxins Nivalenol and 15-Acetylnivalenol via the Introduction of a Linker Molecule into Its C-15 Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of polyclonal antibodies against BLM DNA Helicase - Lu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 2-Cyclohexyl-N-methylcyclohexan-1-amine
[1][2]
CAS Number: 1152981-80-0 (Representative ID for the specific isomer) Chemical Class: Secondary Aliphatic Amine Hazard Classification (Derived): Corrosive (Category 1B/1C) , Acute Toxicity (Category 3/4) [1]
Core Directive: The "Why" Behind the Protocol
Handling 2-cyclohexyl-N-methylcyclohexan-1-amine requires a safety strategy built on the principle of Universal Precautions for Corrosive Amines . As a secondary aliphatic amine structurally related to N-methylcyclohexylamine and dicyclohexylamine, this compound poses significant risks of irreversible tissue damage (chemical burns) and systemic toxicity via skin absorption.[1]
Unlike standard organic solvents, amines can rapidly penetrate intact skin and cause delayed-onset burns that may not be immediately painful.[2][1] Therefore, the PPE protocol below is not merely a recommendation—it is a barrier system designed to prevent life-altering injury.
Hazard Profile & Risk Assessment
| Hazard Class | Critical Risk | Mechanism of Injury |
| Skin Corrosion | High | Alkaline hydrolysis of fatty tissues (saponification), leading to deep, necrotic burns.[2][1] |
| Eye Damage | Critical | Rapid corneal opacification and potential blindness upon contact. Vapors can cause "halo vision" (glaucopsia). |
| Acute Toxicity | Moderate to High | Systemic absorption through skin or inhalation may cause nausea, dizziness, and respiratory distress. |
| Sensitization | Possible | Potential for allergic contact dermatitis upon repeated exposure.[1] |
PPE Selection Matrix
The following selection matrix is based on breakthrough time data for analogous aliphatic amines. Do not rely on standard latex gloves.
A. Hand Protection (The "Double-Barrier" Rule)
For all handling of 2-cyclohexyl-N-methylcyclohexan-1-amine, a double-glove system is mandatory.[2][1]
| Scenario | Primary Glove (Inner) | Secondary Glove (Outer) | Max. Use Time |
| Standard Handling (Weighing, Transfer) | Nitrile (4 mil / 0.1 mm) | Nitrile (High-Dexterity, 5-6 mil) | 15 Minutes (Splash Only) |
| High-Risk (Synthesis, Spill Cleanup) | Nitrile (4 mil) | Laminate (Silver Shield/4H) or Butyl Rubber | > 4 Hours |
| Immersion | Nitrile (4 mil) | Viton / Butyl (Heavy Gauge) | Consult Manufacturer |
Critical Note: Thin disposable nitrile gloves offer poor protection against amines (breakthrough < 5 minutes). They are only for incidental splash protection. If a splash occurs, remove the outer glove immediately, wash hands, and re-glove.
B. Eye & Face Protection[4][5][6][7]
-
Standard: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the risk of vapor irritation and liquid bypass.
-
High-Risk (Pouring/Reflux): Add a Face Shield (8-inch minimum) over the goggles.[2][1]
C. Respiratory Protection[1][5][8]
-
Primary Control: All operations must be conducted inside a certified Chemical Fume Hood .
-
Secondary (Outside Hood): If hood failure occurs or for spill cleanup, use a Full-Face Respirator with:
D. Body Protection[1][4][5]
Operational Protocols
Protocol 1: Donning & Doffing (The "Clean-to-Dirty" Workflow)[1][2]
Figure 1: Sequential logic for PPE donning and doffing to minimize cross-contamination.
Protocol 2: Safe Handling & Transfer
-
Preparation: Ensure the fume hood sash is at the lowest working height. Place an absorbent pad (pig mat) on the work surface.
-
Transfer: Use a syringe or cannula for liquid transfer to avoid open pouring. If weighing a solid/paste, use a disposable spatula and discard immediately into solid waste.
-
Decontamination: Wipe the exterior of the reagent bottle with a dry tissue, then a damp tissue (water) before returning to storage.
Protocol 3: Emergency Response (Spills & Exposure)
-
Skin Contact:
-
IMMEDIATELY flush with water for 15 minutes.
-
Remove contaminated clothing while under the shower.
-
Do not neutralize with vinegar or acids (exothermic reaction risks).
-
-
Eye Contact:
-
Small Spill (< 10 mL):
-
Alert nearby personnel.
-
Cover with Amine-Neutralizing Absorbent or dry sand/vermiculite.[1]
-
Scoop into a hazardous waste container labeled "Alkaline/Amine Waste".
-
Disposal & Waste Management
-
Classification: Hazardous Chemical Waste (Corrosive, Toxic).
-
Segregation: Isolate from Acids (violent reaction) and Oxidizers (fire hazard).
-
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers (aluminum/zinc) which may corrode.
-
Labeling: Must clearly state "Contains 2-cyclohexyl-N-methylcyclohexan-1-amine - CORROSIVE".[2][1]
References
-
PubChem. (n.d.).[6][7][8][9] N-Methylcyclohexylamine (Analogous Safety Data). National Library of Medicine.[7] Retrieved from [Link][1]
-
OSHA. (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][1]
-
NIOSH. (n.d.). Pocket Guide to Chemical Hazards: Cyclohexylamine. Centers for Disease Control and Prevention. Retrieved from [Link][1]
Sources
- 1. 2-Methylcyclohexylamine, (1S,2R)- | C7H15N | CID 5324013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7560-83-0|N-Cyclohexyl-N-methylcyclohexanamine|BLD Pharm [bldpharm.com]
- 3. www1.mscdirect.com [www1.mscdirect.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N,N-Dicyclohexylmethylamine - Safety Data Sheet [chemicalbook.com]
- 6. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylcyclohexylamine, (1S,2S)- | C7H15N | CID 6993478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methyl-2-propylcyclohexanamine | C10H21N | CID 22484551 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
